Polydimethylsiloxane
Description
Historical Context and Evolution of Polydimethylsiloxane Research
The journey of this compound (PDMS) from a chemical curiosity to a cornerstone of advanced materials research is a multi-decade narrative of scientific and technological advancement. The foundational chemistry was explored long before the polymer itself was widely used, with chemist F. S. Kipping coining the term “silicone” in 1901. acs.org However, the large-scale synthesis of silicone was first realized in 1950 by the Wacker Chemie company. ipb.pt One of the initial industrial applications for PDMS was the encapsulation of electronic components, a role that leveraged its excellent insulating properties and thermal stability to extend the lifespan of the devices. ipb.pt
The evolution of PDMS research accelerated significantly in the latter half of the 20th century. Early investigations explored its fundamental properties and potential applications. For instance, research in the 1970s reported the use of PDMS in mixed matrix membranes for gas separation, examining its diffusion properties for gases like carbon dioxide and methane (B114726). ncat.edu A notable attempt to synthesize PDMS with carboxyl groups in its side substituents was made in 1980 to study its physicochemical properties like viscosity and elastic modulus. ineosopen.org
The turn of the 21st century marked a pivotal moment for PDMS, with its introduction into the burgeoning field of microfluidics. mdpi.com The development of soft lithography, a technique for fabricating or replicating structures using elastomeric stamps, established PDMS as a material of choice. acs.orgwikipedia.org This method allows for the simple and cost-effective creation of micro-scale devices, making PDMS a ubiquitous material for lab-on-a-chip systems and biomedical microelectromechanical systems (bio-MEMS). acs.orgresearchgate.net The ease of fabrication, combined with its inherent properties, has cemented PDMS's role in advanced research, leading to continuous exploration of its composites and modifications to enhance its capabilities for new and demanding applications. utep.eduresearchgate.net
Table 1: Key Milestones in the History of this compound (PDMS) Research
| Year | Milestone | Significance | Reference(s) |
| 1901 | The term "silicone" is coined by chemist F. S. Kipping. | Established the nomenclature for the class of polymers. | acs.org |
| 1950 | First commercial synthesis of silicone by Wacker Chemie. | Enabled the industrial production and widespread availability of silicone polymers. | ipb.pt |
| 1970s | First reported use in mixed matrix membranes for gas separation. | Demonstrated early potential in advanced separation technologies. | ncat.edu |
| 1980 | Synthesis of carboxyl-containing PDMS is attempted. | Represented early efforts to chemically modify PDMS to alter its properties. | ineosopen.org |
| Early 2000s | Introduction of PDMS microfluidic devices. | Revolutionized the field of microfluidics due to its favorable properties and ease of fabrication. | mdpi.com |
Significance of this compound in Modern Scientific and Engineering Disciplines
This compound is a versatile silicone elastomer that has become indispensable across a wide array of scientific and engineering fields. mdpi.comaimspress.com Its significance stems from a unique combination of intrinsic properties that make it suitable for applications ranging from biomedical devices to flexible electronics. mdpi.comrsc.org PDMS is recognized for its exceptional biocompatibility, optical transparency, thermal stability, and mechanical flexibility. mdpi.com
In biomedical and chemical engineering, PDMS is a dominant material in microfluidics. wikipedia.org The process of soft lithography allows for the creation of intricate microchannels, making PDMS ideal for fabricating lab-on-a-chip (OoC) platforms, microreactors, and biosensors. mdpi.comwikipedia.org Its optical transparency across a wide spectrum (240-1100 nm) is particularly advantageous, as it permits real-time microscopic observation of phenomena within the micro-devices. mdpi.comresearchgate.net Furthermore, its gas permeability is a critical feature for cell culture applications within microfluidic systems and in the development of artificial skins for burn treatments. ipb.ptmdpi.com The biocompatibility of PDMS has led to its extensive use in medical implants, including catheters and drug delivery systems, where its bio-inertness is paramount. ipb.ptsbfchem.com
Beyond biomedicine, the properties of PDMS are leveraged in electronics, coatings, and soft robotics. As a coating and sealant, it provides protection against moisture and chemicals. mdpi.com Its thermal stability and dielectric properties are valuable for encapsulating and protecting sensitive electronic components. ipb.pt In the field of soft robotics, the elasticity and flexibility of PDMS are essential for creating compliant actuators and sensors. mdpi.com The continuous development of PDMS-based composites, where particles or fibers are added to the polymer matrix, aims to further enhance properties like mechanical strength and thermal stability, expanding its utility in even more demanding engineering applications. researchgate.netnih.gov
Table 2: Key Properties of PDMS and Their Significance in Scientific and Engineering Disciplines
| Property | Description | Significance & Application Areas | Reference(s) |
| Biocompatibility | Does not typically cause major inflammation or adverse reactions when in contact with biological tissues. | Medical implants, drug delivery systems, organ-on-a-chip platforms, wound dressings. | ipb.ptmdpi.comsbfchem.com |
| Optical Transparency | Clear across a wide wavelength range (240-1100 nm). | Enables real-time observation in microfluidic devices, optical systems, and biosensors. | mdpi.comresearchgate.net |
| Gas Permeability | Allows for the diffusion of gases through the material. | Essential for cell culture in microdevices (oxygen supply), artificial skin, and gas separation membranes. | ipb.ptmdpi.com |
| Mechanical Flexibility | Low elastic modulus, allowing for large deformations. | Soft lithography, flexible electronics, soft robotics, microvalves, and pumps. | mdpi.comwikipedia.org |
| Thermal Stability | Resistant to degradation at high and low temperatures. | Encapsulation of electronics, heat transfer fluids, high-temperature seals and coatings. | ipb.ptmdpi.comrsc.org |
| Chemical Inertness | Generally non-reactive with many chemicals. | Microfluidic devices for chemical analysis, protective coatings, and sealants. | researchgate.netrsc.org |
Scope and Research Focus of the Present Academic Review
This academic review provides a focused examination of this compound as a pivotal material in advanced research. The scope is centered on the fundamental material science and engineering aspects of PDMS. The primary research focus is to delineate the historical development of PDMS and to analyze its profound significance in contemporary scientific and engineering disciplines.
The review will trace the evolution of PDMS from its initial synthesis to its current status as a high-performance polymer. It will highlight the key research milestones and technological innovations that have propelled its widespread adoption. Furthermore, the review will systematically explore the structure-property relationships that underpin its utility. The discussion will be confined to the material's intrinsic characteristics and its application in research contexts, such as microfluidics, biomedical device fabrication, and advanced coatings. This article will not discuss clinical or end-user information such as dosage or administration protocols, nor will it detail safety or adverse effect profiles. The content is intended to provide a professional and authoritative overview for a scientific and engineering audience, strictly adhering to the outlined topics of historical context, modern significance, and the defined scope of this review.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl(oxo)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OSi/c1-4(2)3/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDSDUUJXTXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274001, DTXSID001349043 | |
| Record name | Silane, dimethyloxo- | |
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| Record name | Silyloxy, dimethyl- | |
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Molecular Weight |
74.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylpolysiloxane is a colorless odorless liquid, Floats on water. (USCG, 1999), COLOURLESS OILY LIQUID. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
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| Record name | POLYDIMETHYLSILOXANE | |
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Boiling Point |
greater than 300 °F at 760 mmHg (USCG, 1999) | |
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| Record name | DIMETHYLPOLYSILOXANE | |
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Flash Point |
275 to 635 °F (USCG, 1999), >110 °C | |
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| Record name | DIMETHYLPOLYSILOXANE | |
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| Record name | POLYDIMETHYLSILOXANE | |
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Solubility |
Solubility in water: none | |
| Record name | POLYDIMETHYLSILOXANE | |
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Density |
0.98 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91-1.0 | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | DIMETHYLPOLYSILOXANE | |
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| Record name | POLYDIMETHYLSILOXANE | |
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CAS No. |
9016-00-6, 47956-45-6, 113540-54-8, 94363-18-5 | |
| Record name | DIMETHYLPOLYSILOXANE | |
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| Record name | Silane, dimethyloxo- | |
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| Record name | Dimethyloxosilane | |
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| Record name | Silane, dimethyloxo- | |
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| Record name | Silyloxy, dimethyl- | |
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| Record name | Dimethyloxosilane | |
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| Record name | dimethyloxosilane | |
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| Record name | POLYDIMETHYLSILOXANE | |
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Melting Point |
-50 °C | |
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Advanced Synthetic Methodologies for Polydimethylsiloxane
Fundamental Polymerization Mechanisms of Polydimethylsiloxane
The primary methods for synthesizing this compound are rooted in two main chemical pathways: ring-opening polymerization of cyclic siloxanes and the hydrolysis and condensation of silane (B1218182) precursors.
Ring-opening polymerization (ROP) is a principal industrial method for producing high-molecular-weight PDMS. This process utilizes cyclic siloxane monomers, most commonly octamethylcyclotetrasiloxane (B44751) (D4) and hexamethylcyclotrisiloxane (B157284) (D3). gelest.commdpi.com The polymerization can proceed through either an anionic or cationic mechanism, depending on the catalyst employed. nih.gov
Cationic Ring-Opening Polymerization (CROP): Cationic ROP is initiated by strong protic acids (e.g., H₂SO₄, F₃CSO₃H) or Lewis acids. mdpi.comnih.gov The process begins with the protonation of an oxygen atom on the cyclosiloxane monomer, leading to the opening of the ring and the formation of a reactive cationic center. nanochemres.orgresearchgate.net This active species then propagates by attacking other monomer rings, extending the polymer chain. nih.govnanochemres.org While effective, CROP can be challenging to control due to side reactions such as intramolecular chain transfer (backbiting), which can lead to the formation of cyclic oligomers alongside the desired linear polymer. nih.govacs.org Recent advancements have explored photoinitiated CROP using photoacid catalysts, which can offer temporal control over the polymerization process and reduce side reactions by creating more stable active species. nih.govacs.org
Anionic Ring-Opening Polymerization (AROP): Anionic ROP is typically initiated by bases like alkali metal hydroxides (e.g., KOH) or silanolates. gelest.commdpi.com The initiator opens the monomer ring to produce a silanolate ion, which serves as the active center for propagation. gelest.com This active center then attacks other cyclic monomers, incorporating them into the growing polymer chain. AROP is often considered a "living" polymerization, meaning that in the absence of termination or transfer reactions, the active centers remain stable. gelest.com This characteristic allows for the synthesis of polymers with well-defined molecular weights, narrow molar-mass dispersity, and specific end-group functionalities by using a suitable quenching agent, such as trimethylchlorosilane. gelest.comrsc.org
| Feature | Cationic ROP | Anionic ROP |
|---|---|---|
| Typical Monomers | Octamethylcyclotetrasiloxane (D4), Hexamethylcyclotrisiloxane (D3) mdpi.com | Octamethylcyclotetrasiloxane (D4), Hexamethylcyclotrisiloxane (D3) gelest.com |
| Initiators/Catalysts | Strong protic acids (H₂SO₄), Lewis acids, Photoacid generators mdpi.comnih.gov | Alkali metal hydroxides (KOH), Silanolates, Organobases gelest.comnih.gov |
| Active Intermediates | Silylium cations or protonated siloxonium ions researchgate.netacs.org | Silanolate ions gelest.com |
| Key Characteristics | Can be prone to side reactions like backbiting and chain transfer acs.org | Often proceeds as a living polymerization, allowing for good control over molecular weight and structure rsc.org |
| End-capping | Termination occurs via reaction with a nucleophile or chain transfer agent | Quenched with agents like trimethylchlorosilane to introduce neutral end groups gelest.com |
An alternative major pathway to PDMS involves the hydrolysis of chlorosilane precursors, followed by polycondensation. The most common starting material for this process is dichlorodimethylsilane. researchgate.netuni-wuppertal.de
The synthesis is a two-step process:
Hydrolysis: Dichlorodimethylsilane reacts with water, where the two chlorine atoms are replaced by hydroxyl (-OH) groups. This reaction yields dimethylsilanediol (B41321) and hydrochloric acid (HCl). doubtnut.com Si(CH₃)₂Cl₂ + 2H₂O → Si(CH₃)₂(OH)₂ + 2HCl
Polycondensation: The resulting dimethylsilanediol monomers are unstable and readily undergo condensation. In this step, the hydroxyl groups of adjacent monomers react with each other, eliminating a molecule of water to form a siloxane (Si-O-Si) bond, which constitutes the backbone of the PDMS polymer. uni-wuppertal.dedoubtnut.com This process continues, leading to the formation of long-chain linear polymers. uni-wuppertal.de
The reaction can be conducted under neutral, acidic, or alkaline conditions, which can influence the reaction rate and the final properties of the polymer. researchgate.netmdpi.com For instance, synthesis under alkaline conditions using potassium hydroxide (B78521) as a catalyst can produce PDMS gels with varying viscosities depending on the catalyst concentration. researchgate.net This method can also produce cyclic siloxanes, such as D3 and D4, as byproducts alongside the linear polymer chains. researchgate.netuni-wuppertal.de The process can be time-consuming, with some self-polymerization techniques requiring days or even weeks to achieve high-viscosity products. mdpi.com
| KOH Concentration (Molar) | Resulting Viscosity (Pa·s) | Density (g/mL) | Refractive Index |
|---|---|---|---|
| 0.5 | 0.57 | 0.986 | 1.4001 - 1.4012 |
| 0.6 | 1.53 | 1.004 | 1.4001 - 1.4012 |
| 1.0 | 4.49 | 1.005 | 1.4001 - 1.4012 |
Emerging Synthetic Routes and Scalable Production of this compound
While traditional methods are well-established, research continues to focus on developing more efficient, controlled, and scalable synthetic routes for producing PDMS with tailored properties for specialized applications.
Continuous flow chemistry is an emerging methodology that offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency. In the context of PDMS synthesis, microreactors and continuous flow systems are being explored for the controlled polymerization of cyclosiloxanes. This technique is particularly valuable for producing functionalized PDMS, where precise control over the reaction stoichiometry and temperature is critical to achieving the desired polymer architecture and functionality. The ability to rapidly screen reaction conditions and scale up production by operating the system for longer durations makes it a promising route for industrial manufacturing.
While linear PDMS is the most common form, cyclic or ring PDMS polymers possess unique topological, rheological, and thermal properties. The synthesis of these ring polymers on a large scale presents a significant challenge. One effective method is ring-closure condensation of α,ω-difunctional linear precursors under high dilution conditions to favor intramolecular reactions over intermolecular polymerization. Another advanced approach involves ring-expansion polymerization, where a cyclic monomer is inserted into a cyclic catalyst, allowing the ring to grow. Developing scalable versions of these syntheses is an active area of research, aiming to make these unique materials more accessible for advanced applications.
The large-scale industrial production of PDMS is typically tailored to meet the stringent requirements of specialized applications, such as in the biomedical, electronics, and aerospace industries. For medical-grade silicones, synthesis is performed in cleanroom environments using highly purified monomers and catalysts to minimize contaminants that could cause adverse biological reactions. The polymerization process, whether ROP or polycondensation, is tightly controlled to produce polymers with a specific viscosity, molecular weight distribution, and level of cross-linking. For electronics, where PDMS is used as an encapsulant or dielectric material, the synthesis focuses on achieving high purity and eliminating ionic impurities that could affect electrical performance. These large-scale processes often involve proprietary catalysts and purification steps to ensure the final product meets the exacting standards of its intended high-value application.
Surface and Bulk Modification Strategies for Polydimethylsiloxane
Chemical Functionalization of Polydimethylsiloxane Surfaces
Hydrosilylation-Based Surface Modification
Hydrosilylation is a powerful chemical reaction that facilitates the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, typically an alkene or alkyne. This reaction is particularly useful for modifying PDMS surfaces due to the presence of Si-H groups in certain PDMS formulations or those introduced through specific pre-functionalization steps. The process typically involves a platinum catalyst, such as Karstedt's catalyst, to promote the reaction between Si-H groups on the PDMS surface and unsaturated functional molecules.
Research has demonstrated that hydrosilylation can be employed to graft various functional molecules onto PDMS surfaces, thereby altering their properties. For instance, the grafting of poly(ethylene glycol) (PEG) onto PDMS surfaces via hydrosilylation has been shown to significantly increase hydrophilicity, reducing the water contact angle (WCA) from approximately 110° to 65° researchgate.net. This modification creates a more hydrophilic surface, which is beneficial for applications requiring reduced protein adsorption or improved cell adhesion researchgate.netresearchgate.netmcmaster.ca. The process can involve a two-step modification: first, functionalizing the PDMS with Si-H groups, and then performing the hydrosilylation with PEG researchgate.netpku.edu.cn. This approach covalently links PEG chains to the PDMS surface, offering a stable modification.
Another application of hydrosilylation involves the modification of PDMS with undecylenic acid, which was shown to render PDMS surfaces more hydrophilic and maintain a relatively constant WCA for up to 30 days when stored in air flinders.edu.au. Furthermore, hydrosilylation has been utilized in conjunction with other techniques, such as incorporating vinyl-terminated initiators into the PDMS prepolymer, enabling subsequent surface-initiated atom transfer radical polymerization (SI-ATRP) for tunable surface properties pku.edu.cn.
Multi-functional Surface Modifications for Enhanced Properties
Beyond simple hydrophilization, multi-functional surface modifications aim to impart several desirable properties simultaneously, such as antibacterial activity, drug delivery capabilities, or enhanced biocompatibility, in addition to altered wettability. These strategies often involve complex grafting or coating techniques.
One approach involves the development of cross-linked lyotropic liquid crystal hydrogel microparticle coatings on PDMS surfaces. These coatings can be functionalized with antimicrobial peptides (AMPs) to provide contact-killing antibacterial effects against common pathogens like Staphylococcus epidermidis and Staphylococcus aureus nih.govnih.govresearchgate.netacs.org. Such multi-functional coatings also demonstrate the ability to host and release various types of drugs (polar, nonpolar, and amphiphilic), offering a dual solution for preventing medical device-associated infections and enabling localized drug delivery nih.govnih.govresearchgate.netacs.org.
Another strategy combines topographical and biochemical modifications. For example, fabricating micro-scale patterns on PDMS surfaces and coating them with polydopamine (PDA) has shown a synergistic effect in enhancing protein immobilization and stability nih.govresearchgate.net. PDA coatings themselves can alter surface wettability and provide sites for further functionalization, demonstrating improved protein adsorption compared to unmodified PDMS researchgate.net.
Grafting hydrophilic polymers like poly(N-isopropylacrylamide) (PNIPAAm) onto PDMS micropillared surfaces has also been explored. This modification allows for temperature-modulated wetting, transitioning the surface from hydrophobic to hydrophilic based on temperature, which can be useful for controlled adhesion and release applications researchgate.net.
Long-term Stability of this compound Surface Modifications
A critical challenge in PDMS surface modification is the long-term stability of the induced properties, particularly hydrophilicity, which is often prone to hydrophobic recovery. This recovery is typically attributed to the diffusion of low molecular weight (LMW) PDMS oligomers from the bulk to the surface and the reorientation of surface functional groups researchgate.netnih.govnih.gov.
Various studies have investigated methods to enhance the durability of PDMS surface modifications. Radiation-induced grafting of acrylic acid onto PDMS has shown durable hydrophilic enhancement, with the functional groups linked via covalent bonds, preventing loss of hydrophilicity due to molecular chain migration aip.org. Compared to plasma treatment, this method offers more reliable and long-lasting modification.
Plasma treatments, while effective for initial hydrophilization, often suffer from rapid hydrophobic recovery nih.govaip.orgnih.govacs.org. However, certain conditions can improve stability. For instance, storing plasma-treated PDMS samples in water or under vacuum has been shown to extend hydrophilicity for at least 7 days by preventing silanol (B1196071) group rearrangement mdpi.com. Nitrogen plasma treatment, compared to oxygen plasma, has been reported to result in a surface that maintains its hydrophilicity longer piescientific.com.
Chemical cross-linking of polyelectrolyte multilayers (PEMs) on PDMS, followed by covalent attachment of poly(ethylene glycol) (PEG) chains, has yielded stable, hydrophilic, and protein-resistant coatings that resist hydrophobicity recovery in air for extended periods (e.g., over 77 days) acs.org. Similarly, a nanoprecipitation method involving covalent thermal crosslinking and surface anchoring of a polyacrylamide with catechol units has demonstrated long-term stability in aqueous and ambient environments for at least 60 days, even after steam autoclaving chemrxiv.org.
Studies on hydrosilylation-based modifications have also reported improved stability. For example, PEG-modified PDMS surfaces synthesized via hydrosilylation remained hydrophilic for at least 60 days when stored in air flinders.edu.au. The stability of these modifications can be influenced by factors such as the chemical structure of the grafted molecules and the method of immobilization. For instance, PEG-PDMS-PEG triblock copolymers have shown greater stability against wetting/drying cycles and temperature changes compared to other surfactants rsc.org.
Furthermore, the integration of nanomaterials, such as titanium oxide (TiOx) layers deposited via atomic layer deposition (ALD), has been investigated for stable hydrophilic surfaces. A TiOx layer, particularly when PDMS is cured at higher temperatures (≥150 °C), can act as a diffusion barrier, reducing the out-diffusion of uncured monomer and providing stable hydrophilicity over prolonged periods atomiclayerdeposition.com.
Polydimethylsiloxane Composites and Blends: Advanced Material Systems
Reinforcement Strategies with Particulate Fillers
The incorporation of particulate fillers into a PDMS matrix is a common method to improve its mechanical, thermal, and electrical properties. The effectiveness of these fillers depends on their size, shape, surface chemistry, and dispersion within the PDMS matrix.
Fumed Silica (B1680970) and its Influence on Polydimethylsiloxane Rheology and Mechanical Response
Fumed silica is a widely used reinforcing filler for PDMS due to its high surface area and ability to form a three-dimensional network through hydrogen bonding with PDMS chains. The surface treatment of fumed silica significantly impacts its interaction with PDMS and the resulting composite properties. Hydrophobically treated fumed silica, particularly those with PDMS surface treatments (e.g., TS-720), are effective in creating sag-resistant materials with shear-thinning behavior polymerinnovationblog.comcabotcorp.com. These treatments enhance hydrophobicity, reducing water adsorption and improving stability cabotcorp.com.
Research indicates that fumed silica nanoparticles can significantly enhance the elastic modulus of PDMS. For instance, PDMS/A380 fumed silica nanocomposites showed an elastic modulus of 7.83 MPa at 10 wt% loading, a substantial increase from pure PDMS's 1.38 MPa mdpi.com. Similarly, admixing fumed silica nanoparticles increased the elastic modulus of PDMS to 3.18 MPa mdpi.com. Higher loadings of fumed silica generally lead to increased tensile strength, modulus, and hardness, though elongation at break may decrease informaticsjournals.co.incabotcorp.com. The interaction between PDMS and fumed silica particles contributes to improved mechanical strength, with optimal reinforcement often observed at specific filler concentrations nih.gov.
Table 1: Influence of Fumed Silica on PDMS Mechanical Properties
| Filler Type | Filler Loading (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Pure PDMS | - | 1.38 | N/A | N/A | mdpi.com |
| A380 Fumed Silica | 10 | 7.83 | N/A | N/A | mdpi.com |
| MCM-41 Silica | 10 | 5.44 | N/A | N/A | mdpi.com |
| Fumed Silica | N/A | 3.18 | N/A | N/A | mdpi.com |
| Nano-graphite | 8 | Increased | Increased | Decreased | informaticsjournals.co.in |
Carbon Nanotubes and their Effects on this compound Composites
Carbon nanotubes (CNTs) are highly effective reinforcing agents for PDMS, offering significant improvements in mechanical, electrical, and thermal properties due to their exceptional strength, high aspect ratio, and conductivity researchgate.netmdpi.comrsc.orgresearchgate.net. The dispersion of CNTs within the PDMS matrix is crucial for achieving optimal reinforcement. Techniques like three-roll milling are employed to ensure uniform dispersion and de-bundling of CNTs mdpi.com.
Studies have shown that the addition of multi-walled carbon nanotubes (MWCNTs) to PDMS can increase its elastic modulus and tensile strength rsc.orgresearchgate.netscribd.com. For instance, composites with 0.5% and 1% MWCNT concentration exhibited higher hardness and elastic modulus than pure PDMS scribd.com. A study reported that adding 5% CNT and 0.5% curing agent increased PDMS tensile strength by 50% and Young's modulus by 65% rsc.orgresearchgate.net. CNTs also significantly enhance the electrical conductivity of PDMS, transforming it from an insulator to a conductive material at higher concentrations mdpi.comrsc.orgresearchgate.net. Furthermore, CNTs can improve thermal conductivity rsc.orgresearchgate.net.
Table 2: Effects of Carbon Nanotubes on PDMS Properties
| Filler Type | Filler Loading (wt%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Electrical Conductivity (S m⁻¹) | Thermal Conductivity (W m⁻¹ K⁻¹) | Reference |
| Pure PDMS | - | 47 | 0.3 | ~10⁻¹⁴ | 0.2 | rsc.orgmdpi.com |
| MWCNT | 0.5 - 1 | Increased | Increased | N/A | N/A | scribd.com |
| MWCNT | 5 | 77.5 (65% increase) | 0.45 (50% increase) | ~10⁻² | 1.1 | rsc.orgresearchgate.net |
| LCNT | Pc=0.4 wt% | N/A | N/A | N/A | N/A | mdpi.com |
| HCNT | Pc=0.07 wt% | N/A | N/A | N/A | N/A | mdpi.com |
Note: Pc denotes percolation threshold.
Magnetite Nanoparticle Integration in this compound Systems
Magnetite nanoparticles (Fe₃O₄) can be integrated into PDMS systems to create magnetic composites or ferrofluids, useful for applications requiring magnetic responsiveness researchgate.netrsc.orgnih.govnih.govmdpi.com. These nanoparticles, when coated with functionalized PDMS stabilizers, can be dispersed in PDMS oligomers to form polysiloxane ferrofluids researchgate.net. The integration of magnetite nanoparticles can influence the mechanical properties, though specific data on this aspect is less prevalent compared to other fillers. However, their magnetic properties are paramount, enabling applications in magnetic sensing and targeted drug delivery systems researchgate.netnih.govmdpi.com. For example, PDMS-magnetite nanoparticle complexes have been explored for their potential in treating retinal detachment disorder researchgate.net. The incorporation of magnetite nanoparticles can also affect the bonding strength in microfluidic devices rsc.org.
Table 3: Magnetite Nanoparticle Integration in PDMS Systems
| Filler Type | PDMS System | Key Property Enhanced | Application Example | Reference |
| Magnetite Nanoparticles | Ferrofluids | Magnetic Responsiveness | Retinal detachment treatment, Magnetic sensing | researchgate.netmdpi.com |
| Magnetite Nanoparticles | Microporous PDMS | Magnetic Responsiveness | Targeted drug delivery for cancer | nih.gov |
| Carbonyl Iron/Magnetite | Macroporous PDMS | Magnetosensitivity | Triggerable drug delivery, Magnetic field applications | nih.gov |
Other Inorganic and Organic Nanoparticle Additions
Beyond silica and CNTs, various other inorganic and organic nanoparticles can be incorporated into PDMS to tailor its properties. For instance, nano-graphite additions have been shown to increase the modulus, tensile strength, and hardness of PDMS while decreasing its elongation at break informaticsjournals.co.in. Titanium dioxide (TiO₂) nanoparticles, when added to PDMS via spin-coating, have been used to improve corrosion resistance mdpi.com. Silver nanoparticles (AgNPs) can be incorporated for light modulation applications, such as IR reflecting characteristics researchgate.net. Vanadium pentoxide (V₂O₅) nanofibers have been used to reinforce PDMS-graft-polyurethane composites, enhancing mechanical properties and self-healing efficiency semanticscholar.org. Gold (Au) nanoparticles have been explored for dielectric control in PDMS elastomers for triboelectric nanogenerators rsc.org.
Fiber and Nanofiber Reinforced this compound Composites
Fibers and nanofibers offer a distinct approach to reinforcing PDMS, often leading to significant improvements in mechanical strength and stiffness.
Electrospun nylon six nanofibers embedded in a PDMS matrix have demonstrated improved mechanical strength and optical transparency researchgate.net. These nanofiber-reinforced PDMS nanocomposites can be utilized in soft electronic devices, wearable electronics, and microfluidic devices researchgate.net. Studies have shown that electrospun polyacrylonitrile-graft-polydimethylsiloxane fibers can increase the tensile strength of PDMS from 0.3 MPa to 2.3 MPa and its Young's modulus from 47 MPa to 119 MPa (non-woven) or 674 MPa (aligned) mdpi.com. Silica fibers have also been used to reinforce PDMS, increasing its tensile modulus and strength by 140% and 94%, respectively mdpi.com.
Bamboo fiber-reinforced PDMS (BF-PDMS) foams have been investigated for their compression properties. The addition of bamboo fibers increased the stiffness and densification coefficients of PDMS foams, with strains corresponding to the onset of densification shifting from 35% for pristine PDMS to 25% for BF-PDMS mdpi.comresearchgate.net. Silk fiber reinforcement in PDMS has shown an increase in tensile strength and modulus, along with improved tear resistance and hardness, making it suitable for applications like suture pads simulating human skin engj.org. Carbon nanofibers (CNFs) can form interconnected networks within PDMS, leading to substantial improvements in tensile strength and Young's modulus nih.govmdpi.com. For example, PDMS/CNF/CNT composites with 71.3 wt% PDMS content exhibited a tensile strength of 18.3 MPa and a Young's modulus of 805 MPa mdpi.com.
Table 4: Fiber and Nanofiber Reinforced PDMS Composites
| Reinforcement Type | Filler Loading (%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Other Properties Enhanced | Reference |
| Nylon Six Nanofibers | N/A | Increased | Increased | Optical transparency | researchgate.net |
| PAN-g-PDMS Fibers | N/A | 119 (non-woven) | 2.3 | N/A | mdpi.com |
| 674 (aligned) | |||||
| Silica Fibers | N/A | 140% increase | 94% increase | N/A | mdpi.com |
| Bamboo Fibers | 3.4 | Increased stiffness | Increased | Densification coefficient | mdpi.comresearchgate.net |
| Silk Fibers | 2 phr | Increased | Increased | Tear resistance, Hardness | engj.org |
| CNF/CNT | N/A | 805 | 18.3 | Electrical conductivity | mdpi.com |
Blending this compound with Other Polymeric Systems
Blending PDMS with other polymers is another effective strategy to create advanced material systems with tailored properties. The miscibility and interaction between PDMS and the blending polymer significantly influence the final composite characteristics.
One example is the blend of PDMS with poly(vinyl chloride-co-vinyl acetate) (PVCA). These blends have shown improved mechanical and thermal stability, making them efficient for membrane separation applications mdpi.comresearchgate.net. Blending PDMS with cellulose (B213188), particularly using trimethylsilyl (B98337) cellulose (TMSC) followed by hydrolysis, has resulted in highly compatible blend membranes with enhanced performance in organic solvent nanofiltration and pervaporation. These cellulose–PDMS blends can offer a 100% increase in separation factor compared to pure PDMS rsc.org.
Polycarbonate (PC) and PDMS blends have been studied, where the addition of PDMS rubber to PC improved its impact strength, though tensile modulus and strength decreased with increasing PDMS content tandfonline.com. The morphology of these blends shows dispersed PDMS particles within the PC matrix, with interphase adhesion and crazing mechanisms influencing the impact strength tandfonline.com.
Polypropylene (PP) and PDMS blends have also been investigated, with the molecular weight of PDMS playing a critical role. Lower molecular weight PDMS generally leads to better dispersion in the PP matrix, resulting in a more significant increase in impact strength and improved processability researchgate.net. Differential scanning calorimetry (DSC) results indicate that lower molecular weight PDMS can act as a better nucleating agent for PP crystallization researchgate.net.
Table 5: Blending this compound with Other Polymers
| Blending Polymer | Blend Type | Key Property Improvements | Application Example | Reference |
| Poly(vinyl chloride-co-vinyl acetate) | PVCA/PDMS blends | Improved mechanical and thermal stability | Membrane separation | mdpi.comresearchgate.net |
| Cellulose (via TMSC) | Cellulose–PDMS blend membranes | Enhanced miscibility, separation factor, flux | Organic solvent nanofiltration, Pervaporation | rsc.org |
| Polycarbonate (PC) | PC/PDMS blends | Increased impact strength (with PDMS rubber) | N/A | tandfonline.com |
| Polypropylene (PP) | PP/PDMS blends (lower MW PDMS preferred) | Improved impact strength, processability, nucleation | N/A | researchgate.net |
Compound List:
this compound (PDMS)
Fumed Silica
Carbon Nanotubes (CNTs)
Multi-walled Carbon Nanotubes (MWCNTs)
Magnetite Nanoparticles (Fe₃O₄)
Nano-graphite
Titanium Dioxide (TiO₂) Nanoparticles
Silver Nanoparticles (AgNPs)
Vanadium Pentoxide (V₂O₅) Nanofibers
Gold (Au) Nanoparticles
Nylon Six Nanofibers
Polyacrylonitrile-graft-polydimethylsiloxane Fibers
Silica Fibers
Bamboo Fibers
Silk Fibers
Carbon Nanofibers (CNFs)
Poly(vinyl chloride-co-vinyl acetate) (PVCA)
Cellulose
Trimethylsilyl Cellulose (TMSC)
Polycarbonate (PC)
Polypropylene (PP)
Rheological Behavior of Polydimethylsiloxane and Its Composites
Fundamental Rheological Characterization of Polydimethylsiloxane
Shear Viscosity and its Dependence on Temperature and Time
The shear viscosity of pure this compound (PDMS) is highly dependent on temperature and, to some extent, time and shear rate. Generally, PDMS exhibits a decrease in viscosity with increasing temperature, a behavior consistent with many polymers researchgate.netuc.edunih.gov. This temperature dependence can often be described by an Arrhenius-type relationship, indicating that molecular mobility increases with thermal energy uc.edu. For instance, studies have shown that PDMS oils maintain Newtonian behavior within specific shear rate ranges at controlled temperatures, but this Newtonian plateau can shift to higher shear rates with increasing temperature uc.eduswantek.com.
The principle of Time-Temperature Superposition (TTS) is applicable to PDMS rheology, allowing for the extrapolation of material behavior across a wider range of time scales (or frequencies) by shifting data obtained at different temperatures uc.edutainstruments.comnih.gov. This principle is fundamental for predicting long-term material performance under varying thermal conditions.
Table 1: Approximate Viscosity of PDMS (10,000 cSt) as a Function of Temperature
| Temperature (°C) | Viscosity (Pa·s) | Source |
| 25 | ~10 | nih.gov |
| 45 | ~3.5 | nih.gov |
| 60 | ~1.5 | nih.gov |
| 75 | ~0.7 | nih.gov |
Note: Values are approximate estimations based on graphical data presented in nih.gov for a 10,000 cSt PDMS oil.
Viscoelastic Properties and Responses
PDMS is a viscoelastic material, meaning it exhibits both viscous (fluid-like) and elastic (solid-like) characteristics when subjected to deformation. These properties are typically quantified by the storage modulus (G') and the loss modulus (G''), respectively, often measured through oscillatory rheometry tainstruments.comroyalsocietypublishing.orgasme.orgtainstruments.com.
In dynamic oscillatory tests, G' and G'' are generally found to be dependent on the applied frequency. For pure PDMS, both moduli tend to increase with increasing frequency, reflecting the material's response to faster deformations tainstruments.comroyalsocietypublishing.orgresearchgate.net. At low frequencies, PDMS may behave more like a viscous fluid, while at higher frequencies, its elastic character becomes more pronounced. The loss tangent (tan δ = G''/G') provides a measure of the material's damping capacity, indicating the relative contribution of viscous versus elastic behavior tainstruments.comaip.org. The presence of molecular entanglements, particularly in higher molecular weight PDMS, significantly influences these viscoelastic responses, contributing to a more pronounced rubbery plateau region in the viscoelastic spectrum royalsocietypublishing.orgsci-hub.se.
Table 2: Typical Viscoelastic Response of PDMS (Illustrative Trend)
| Frequency (rad/s) | Storage Modulus (G') | Loss Modulus (G'') | Loss Tangent (tan δ) |
| 0.1 | Low | Low | Moderate to High |
| 1 | Moderate | Moderate | Moderate |
| 10 | High | Moderate | Low |
| 100 | Very High | High | Low |
Note: This table illustrates a general trend observed in PDMS viscoelasticity and is not based on specific numerical data from a single source.
Influence of Fillers on this compound Rheology
The incorporation of particulate fillers into PDMS matrices dramatically alters their rheological behavior, primarily due to particle-particle and particle-polymer interactions sci-hub.seaip.orgscielo.brresearchgate.net.
Shear Softening and Hardening Phenomena in Filled this compound
Filled PDMS systems commonly exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases significantly as the shear rate increases scielo.brresearchgate.netoup.comscielo.brkoreascience.kraip.orgaip.org. This phenomenon is attributed to the breakdown of filler-induced structures, such as particle networks or aggregates, under shear stress sci-hub.sescielo.brresearchgate.netscielo.brkoreascience.kr. At low shear rates, these structures resist flow, leading to high viscosity. As shear rate increases, the structures are disrupted, allowing the material to flow more easily, thus reducing viscosity. The extent of shear thinning is influenced by filler concentration, particle size, shape, and surface chemistry sci-hub.sescielo.brresearchgate.netscielo.br. For example, fumed silica (B1680970), a common filler, interacts strongly with PDMS through hydrogen bonding, leading to pronounced shear thinning sci-hub.seaip.orgresearchgate.net.
Table 3: Shear Viscosity of Filled PDMS Illustrating Shear Thinning
| Sample Description | Shear Rate (s⁻¹) | Viscosity (Pa·s) | Observation | Source |
| Neat PDMS (Sylgard 527 precursor) | 10⁻² | ~0.9 | Newtonian fluid | acs.org |
| PDMS/PTFE (20 wt% PTFE) | 10⁻² | ~70 | Significantly higher | acs.org |
| PDMS/PTFE (20 wt% PTFE) | 10¹ | ~10 | Lower viscosity | acs.org |
| Porous PDMS precursor (no silica) | Not specified | 67.12 | Low viscosity | nsf.gov |
| Porous PDMS precursor (with fumed silica) | Not specified | 5667 | Greatly increased | nsf.gov |
Note: Values are indicative and may vary based on specific experimental conditions. The data from acs.org clearly demonstrates shear thinning by comparing viscosity at different shear rates for the filled system.
While shear thinning is prevalent, some filled systems might exhibit shear thickening under specific conditions, though this is less common for PDMS composites koreascience.kr.
Hydrodynamic Effects and Particle Interactions in Filled Systems
The rheological enhancement in PDMS composites is a result of complex interactions. At low filler concentrations, hydrodynamic effects, where particles disrupt the flow field, contribute to viscosity increase aip.orgaip.org. However, as filler loading increases, particle-particle interactions become dominant. These interactions, often mediated by hydrogen bonding between filler surface groups (like silanols on silica) and the PDMS polymer chains, lead to the formation of a filler network sci-hub.seaip.orgresearchgate.netaip.orgdtic.milresearchgate.net.
Rheological Implications for Fabrication and Processing of this compound Materials
The rheological properties of PDMS and its composites are crucial for successful fabrication and processing across various manufacturing techniques.
For Direct Ink Writing (DIW) 3D printing , shear-thinning behavior is paramount. It allows the PDMS ink to be extruded through a nozzle under pressure (lowering viscosity) but to retain its shape and layer integrity after deposition (high viscosity at low shear rates) oup.comnsf.gov. A sufficient yield stress is also essential for the printed layers to support subsequent layers without collapsing nsf.gov. The addition of fillers like fumed silica or polytetrafluoroethylene (PTFE) micropowder can impart these necessary rheological characteristics to low-viscosity PDMS precursors oup.comacs.orgnsf.gov.
The applicability of Time-Temperature Superposition (TTS) is also vital for processing, enabling the prediction of material behavior at various operational temperatures based on a limited set of experimental data uc.edutainstruments.comnih.gov. This allows for process optimization and control, ensuring consistent product quality.
Degradation Mechanisms and Stability of Polydimethylsiloxane
Thermal Degradation Pathways of Polydimethylsiloxane
The thermal degradation of PDMS is a complex process influenced by temperature, atmosphere, and heating rate. Generally, PDMS exhibits high thermal stability, with the onset of irreversible thermal degradation typically occurring between 300-400 °C in air, significantly higher than most organic polymers gelest.com. In an inert atmosphere, depolymerization typically begins at higher temperatures, around 400-650 °C doria.fi. Two competing mechanisms are primarily responsible for PDMS thermal breakdown: molecular scission and radical reactions researchgate.netnih.gov.
Molecular Scission and Cyclic Oligomer Formation
The molecular degradation pathway of PDMS involves the scission of siloxane (Si-O) bonds, leading to the formation of smaller cyclic siloxane molecules. This mechanism is favored at lower degradation temperatures and during slow heating processes researchgate.net. The process is thought to involve molecular splitting from loop conformations within the PDMS chain, facilitated by the flexibility of the polymer backbone and the participation of silicon's empty d-orbitals researchgate.net. The primary products of this molecular scission are cyclic oligomers, most notably hexamethylcyclotrisiloxane (B157284) (D3), followed by octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and higher cyclic species in decreasing amounts researchgate.netnih.gov. While the Si-O bond is strong, its cleavage is the rate-limiting step in this depolymerization process, allowing for the formation of volatile cyclic compounds doria.fi.
Radical Reactions and Methane (B114726) Evolution
The second major thermal degradation pathway for PDMS involves radical reactions, particularly at higher temperatures researchgate.netnih.gov. This mechanism is characterized by the homolytic scission of silicon-carbon (Si-CH3) bonds. This scission is often followed by hydrogen abstraction, leading to the evolution of methane (CH4) researchgate.netnih.gov. At temperatures above 450 °C, radically induced crosslinking and methyl group abstraction reactions can occur, resulting in the formation of branched species, dicyclics, and small molecules like methane and ethylene (B1197577) nih.govarxiv.org. The coupling of free radicals generated during this process can lead to the crosslinking of macroradicals, which in turn reduces the flexibility of the PDMS chains nih.gov. In the presence of oxygen, oxidative degradation pathways, potentially involving peroxydation, can also contribute to radical formation researchgate.net.
Influence of Heating Conditions on Degradation Products
The specific products and the rate of PDMS thermal degradation are significantly influenced by the heating conditions employed researchgate.net.
Temperature and Heating Rate : At lower temperatures and with slow heating rates, the molecular scission pathway leading to cyclic oligomers is predominant researchgate.net. Conversely, higher temperatures and faster heating rates tend to promote radical reactions, increasing the yield of methane and other volatile products researchgate.net. For instance, increasing the heating rate from 10 °C/min to 50 °C/min shifts the onset of weight loss to higher temperatures researchgate.net.
Atmosphere : The presence of oxygen alters the degradation profile. In an inert atmosphere (like nitrogen), depolymerization typically starts around 400 °C, yielding cyclic oligomers doria.fi. However, in the presence of air, oxygen can catalyze the degradation process, initiating depolymerization at a lower temperature of approximately 290 °C doria.fi. Thermo-oxidative degradation in air can also lead to the formation of silica (B1680970) (SiO2) and volatile byproducts such as carbon monoxide (CO), carbon dioxide (CO2), and water (H2O) doria.firesearchgate.net.
Table 1: Primary Products of PDMS Thermal Degradation under Different Conditions
| Heating Conditions | Dominant Mechanism | Primary Products |
| Low temperature range / Slow heating | Molecular Scission | Cyclic Oligomers (e.g., D3, D4, D5) |
| High temperature range / Fast heating | Radical Reactions | Methane (CH4), Cyclic Oligomers |
| 350–450 °C (Primary Degradation) | Intramolecular Backbiting | Cyclic Siloxanes |
| 450–600 °C (Secondary Degradation) | Radical Reactions | Methane (CH4), Ethylene (C2H4), Branched species |
| Inert Atmosphere (e.g., Nitrogen) | Molecular Scission | Cyclic Oligomers (e.g., D3) |
| Oxidative Atmosphere (e.g., Air) | Oxidative/Radical | Silica (SiO2), CO, CO2, H2O, CH4, Cyclic Oligomers |
Chemical Degradation of this compound
PDMS can also undergo chemical degradation, primarily through hydrolysis and acid/base-catalyzed depolymerization. While PDMS is generally hydrophobic, its siloxane backbone can be susceptible to attack by water, especially under specific pH conditions wikipedia.orgresearchgate.net.
Hydrolysis Mechanisms and Crosslink Density Changes
Hydrolysis of PDMS involves the cleavage of Si-O bonds by water, leading to the formation of silanol (B1196071) (Si-OH) groups nih.govresearchgate.net. This process is significantly accelerated under highly acidic (pH 2-4) or highly alkaline (pH 9-12) conditions, with alkaline conditions often proving more effective doria.firesearchgate.net. The hydrolysis can lead to the formation of low-molecular-weight cyclic fragments and silanols nih.govosti.gov. In crosslinked PDMS networks, the hydrolysis of cross-linking agents can lead to a reduction in crosslink density and a loss of mechanical integrity nih.govresearchgate.net. For instance, in humid environments, PDMS networks exhibit a decay in storage modulus (G'), with high humidity (>45%) causing an exponential decay and low humidity (<22%) causing a linear decay researchgate.net. The rate of hydrolysis can also be influenced by the presence of solvents like ethanol (B145695), which can accelerate the process, and by other chemical species such as fatty or resin acids doria.fidoria.fi.
Acid- and Base-Catalyzed Depolymerization
Both acids and bases can catalyze the depolymerization of PDMS, breaking down the polymer chains into their constituent cyclic monomers doria.finlc-bnc.ca. These reactions typically proceed via nucleophilic substitution mechanisms doria.finlc-bnc.ca. In base-catalyzed hydrolysis, a hydroxyl anion attacks the silicon atom, cleaving the siloxane bond. In acid-catalyzed hydrolysis, an acid protonates the siloxane oxygen, making the silicon atom more susceptible to nucleophilic attack doria.fi. The efficiency of depolymerization is highly dependent on the concentration and type of catalyst, as well as the solvent system doria.firesearchgate.netacs.org. For example, fluoride (B91410) catalysts have been shown to effectively depolymerize PDMS at room temperature, yielding cyclic siloxanes such as D4, D5, and D6 acs.orggoogle.com. The presence of alkaline catalysts can lower the depolymerization temperature by as much as 250 °C nlc-bnc.ca.
Table 2: Effect of pH on PDMS Hydrolysis Rate
| pH Range | Hydrolysis Effectiveness | Notes |
| Highly Acidic | High | Acid-catalyzed depolymerization occurs. |
| Highly Alkaline | High | Base-catalyzed depolymerization is often more effective than acidic. |
| Neutral | Lower | Slower hydrolysis compared to extreme pH conditions. |
Table 3: Thermal Degradation Onset Temperatures of PDMS
| Atmosphere | Onset Temperature | Notes |
| Inert (Nitrogen) | ~400 °C | Primarily molecular scission to cyclics. |
| Air | ~290 °C | Oxygen catalyzes degradation. |
Compound List
this compound (PDMS)
Hexamethylcyclotrisiloxane (D3)
Octamethylcyclotetrasiloxane (D4)
Decamethylcyclopentasiloxane (D5)
Dodecamethylcyclohexasiloxane (D6)
Methane (CH4)
Ethylene (C2H4)
Carbon Monoxide (CO)
Carbon Dioxide (CO2)
Water (H2O)
Methanol
Formic Acid
Dimethylsilanediol (B41321) (DMSD)
Silanol groups (Si-OH)
Trimethylsilanol
Hydrogen (H2)
Ethane (C2H6)
Silica (SiO2)
Nitric acid (HNO3)
Hydrochloric acid (HCl)
Sodium hydroxide (B78521) (NaOH)
Potassium hydroxide (KOH)
Sulfuric acid (H2SO4)
Calcium hydroxide (Ca(OH)2)
Tetra-n-butylammonium fluoride (TBAF)
Environmental and Industrial Influences on Degradation
PDMS can degrade through several pathways influenced by external factors such as temperature, radiation, chemical exposure, and biological activity.
Thermal Degradation: PDMS exhibits significant thermal stability, but decomposition does occur at elevated temperatures. In an inert atmosphere (e.g., nitrogen), PDMS begins to depolymerize and break down into cyclic siloxane oligomers, primarily hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), at temperatures between 400°C and 650°C doria.fidaneshyari.com. This process involves the scission of Si-O bonds, often facilitated by loop conformations within the polymer chain and potentially assisted by empty silicon d-orbitals daneshyari.comresearchgate.net. The mechanism can involve intramolecular cyclization or chain-end scission gelest.com.
In the presence of oxygen, thermal degradation initiates at lower temperatures, around 290°C, as oxygen acts as a catalyst doria.fi. This process can lead to the formation of silica (SiO2), carbon dioxide (CO2), and water, in addition to cyclic oligomers doria.fi. At very high temperatures and under rapid heating conditions, homolytic scission of Si–CH3 bonds can occur, followed by hydrogen abstraction, producing methane and other volatile oligomers daneshyari.comresearchgate.netnih.gov. PDMS can react slowly with atmospheric oxygen above 150°C and depolymerize above 300°C, irrespective of air presence scbt.com. Degradation generally starts around 200°C, peaking at 310°C, which leads to a reduction in mechanical strength aimspress.com. The molecular weight of PDMS also influences its thermal stability; lower molecular weight polymers tend to degrade more readily via an "unzipping" mechanism primescholars.comprimescholars.com.
Hydrolytic Degradation: PDMS can be degraded by hydrolysis, a process significantly accelerated by acidic or alkaline conditions doria.fiscientificspectator.comdoria.fidss.go.th. Hydrolysis is more effective in highly acidic or alkaline environments, with alkaline conditions often being more optimal doria.fiscientificspectator.com. The degradation rate is influenced by factors such as pH, the type of cation present (e.g., Ca2+ can be more effective than Na+), and the solvent medium; hydrolysis proceeds faster in ethanol than in water doria.fiscientificspectator.com. The primary products of PDMS hydrolysis are polar silanols and siloxanols scientificspectator.comdoria.firesearchgate.net.
In soil environments, clay minerals act as catalysts for PDMS hydrolysis. Certain clays, such as kaolinite, beidellite, and nontronite, exhibit higher catalytic activity than others like goethite and allophane dss.go.thresearchgate.netacs.org. Industrially, PDMS used as an antifoaming agent in processes like tall oil production can be exposed to conditions that accelerate hydrolysis, such as the presence of crude tall oil (CTO) or tall oil pitch (TOP), with CTO being more effective doria.fi. Concentrated acids and bases can cause significant degradation, leading to swelling or dissolution in some cases scientificspectator.commicronit.comdarwin-microfluidics.com.
Photodegradation (UV Radiation): Exposure to ultraviolet (UV) radiation can initiate degradation processes in PDMS. UV irradiation can cause hydrolysis of the methyl side chains, leading to the formation of hydroxyl (-OH) groups on the PDMS surface researchgate.netuml.edu. These hydroxyl groups can then promote surface crosslinking researchgate.net. Under deep UV (DUV) irradiation in the presence of ozone or atomic oxygen, PDMS can be converted into silica (SiOx) through a mechanism involving the insertion of atomic oxygen into Si–C and C–H bonds, followed by condensation of the resulting hydroxyl groups acs.org. High UV intensity combined with elevated temperatures can lead to the oxidation of Si-CH3 groups, increasing the formation of Si-O-Si linkages and enhancing surface adhesion osti.gov. UV exposure can also lead to the generation of free radicals, which may cause embrittlement and surface cracking ru.nl.
Chemical Attack: While generally considered chemically inert, PDMS has limitations in its chemical resistance. It exhibits good resistance to many polar solvents but can be affected by certain organic solvents, strong acids, and strong bases, which may cause swelling or even dissolution micronit.comdarwin-microfluidics.comelveflow.com. For instance, PDMS is rated as resistant to acetone (B3395972) and dilute acetic acid but shows limited resistance to concentrated acetic acid and acetic anhydride (B1165640) darwin-microfluidics.com. Highly concentrated acids can alter PDMS surfaces, though compatibility with specific aggressive reagents can be improved through surface modifications or composite materials elveflow.comacs.org.
Ionizing Radiation: When exposed to ionizing radiation such as gamma rays or electron beams, PDMS primarily undergoes crosslinking rather than chain scission conicet.gov.arresearchgate.net. This crosslinking increases the molecular weight and can lead to the formation of an insoluble, three-dimensional network at sufficiently high doses (gelation) conicet.gov.ar. Vacuum gamma irradiation is particularly efficient in promoting crosslinking conicet.gov.ar. The presence of oxygen during irradiation can induce oxidative effects conicet.gov.ar. In composite materials, carbon nanotubes can act as radical scavengers, enhancing the radiation resistance of PDMS by mitigating the effects of free radicals generated by irradiation aip.orgaip.org. However, irradiation can still induce micro-cracks and chemical bond breakage in the PDMS substrate aip.orgaip.org.
Environmental Degradation in Soil: When PDMS enters the soil environment, typically through the application of sewage sludge, it undergoes degradation. This process is primarily initiated by hydrolysis, catalyzed by clay minerals present in the soil dss.go.thresearchgate.netacs.org. The initial hydrolysis product is dimethylsilanediol (DMSD), which can then be further biodegraded or evaporate into the atmosphere, eventually breaking down into CO2, SiO2, and H2O researchgate.net. The rate of degradation is significantly influenced by soil moisture content and the type of clay minerals present dss.go.thacs.org.
Vacuum Stability and Outgassing: In vacuum or dry environments, PDMS, particularly when filled with silica, can exhibit moisture outgassing researchgate.netscience.govaip.orgresearchgate.net. This phenomenon is related to the affinity of silica surfaces for water adsorption aip.org. Vacuum heat treatment can reduce the extent of outgassing researchgate.net. Re-exposure of heat-treated samples to moisture leads to the adsorption of water, which can then outgas over extended periods researchgate.net. For space applications, materials with low total mass loss (TML) are required, and PDMS composites with certain fillers like graphene nanoplatelets have demonstrated low outgassing properties suitable for such environments mdpi.com.
Long-Term Stability Considerations for this compound in Diverse Environments
The long-term stability of PDMS is a critical factor for its performance in various applications. Its behavior over extended periods depends heavily on the specific environmental conditions it encounters.
High-Temperature Applications: PDMS is generally considered thermally stable, capable of operating within a range of -50°C to 200°C nih.gov. However, prolonged exposure to temperatures exceeding 150°C can lead to slow reactions with atmospheric oxygen, and temperatures above 300°C induce depolymerization into volatile siloxanes scbt.com. Mechanical properties begin to degrade significantly at temperatures around 200°C, with degradation peaking at 310°C aimspress.com. While PDMS offers superior thermal durability compared to some organic polymers due to its Si-O-Si bonds, its long-term performance at elevated temperatures will be governed by the rate of thermal depolymerization and oxidation osti.gov.
Low-Temperature Applications: At low temperatures, PDMS typically undergoes physical changes, such as embrittlement, rather than chemical degradation aimspress.com. Its flexibility is maintained down to approximately -50°C nih.gov. While chemical stability is generally maintained, the material's mechanical response can be significantly altered, which must be considered in applications requiring flexibility at sub-zero temperatures.
Vacuum Environments: In vacuum, the primary concern for PDMS is outgassing, particularly the release of adsorbed moisture, especially in silica-filled formulations researchgate.netmdpi.com. While neat PDMS has low outgassing, fillers can increase this tendency aip.orgmdpi.com. Proper vacuum heat treatment can mitigate moisture outgassing researchgate.net. For applications in space, where vacuum and radiation are prevalent, materials must meet stringent outgassing requirements (e.g., TML < 1%) mdpi.com.
Exposure to Radiation (Other than UV): Ionizing radiation, such as gamma rays, induces crosslinking in PDMS, which can alter its mechanical properties and increase its molecular weight over time conicet.gov.arresearchgate.net. While this can enhance durability in some aspects, excessive radiation can lead to chain scission and the formation of free radicals, potentially causing material damage conicet.gov.arresearchgate.net. The presence of certain additives, like carbon nanotubes, can improve resistance to radiation-induced degradation by scavenging free radicals aip.orgaip.org.
Specific Chemical Environments: The long-term compatibility of PDMS with specific chemical environments varies. While resistant to many polar solvents and aqueous solutions, prolonged or concentrated exposure to certain organic solvents, acids, and bases can lead to swelling, degradation, or dissolution micronit.comdarwin-microfluidics.comelveflow.com. For instance, continuous contact with strong acids (pH ~2) or bases (pH ~12) can degrade PDMS bonds over time, necessitating careful material selection or surface modification for applications involving aggressive chemicals rsc.org.
Weathering: Weathering, which involves the combined effects of UV radiation, moisture, and temperature fluctuations, can lead to a gradual degradation of PDMS. UV exposure can cause oxidation of methyl groups and the formation of Si-O-Si linkages, potentially increasing surface adhesion but also leading to embrittlement and cracking over extended periods osti.govru.nl. The interplay of these factors dictates the material's longevity in outdoor or simulated environmental conditions.
Table 1: Thermal Degradation Characteristics of this compound
| Atmosphere | Onset Temperature (°C) | Primary Degradation Mechanism | Major Products | Reference |
| Inert (N2) | 400-650 | Si-O bond scission, intramolecular cyclization | Cyclic oligomers (D3, D4, etc.) | doria.fidaneshyari.com |
| Air | 290 | Catalyzed Si-O bond scission | Cyclic oligomers, Silica (SiO2), CO2, H2O | doria.fi |
| High Temp/Fast Heat | N/A | Homolytic Si–CH3 scission, hydrogen abstraction | Methane, volatile oligomers | daneshyari.comresearchgate.netnih.gov |
| General Heating | ~200 | Onset of degradation, reduction in mechanical strength | Degradation products leading to reduced mechanical properties | aimspress.com |
| Elevated Temp (>150°C) | 150 | Slow reaction with atmospheric oxygen | Oxidized species, potential depolymerization | scbt.com |
| High Temp (>300°C) | 300 | Depolymerization to volatile siloxanes (with or without air) | Volatile siloxanes | scbt.com |
Table 2: Catalytic Influences on this compound Hydrolytic Degradation
| Environment/Medium | Catalyst Type | Relative Degradation Rate | Key Degradation Products | Reference |
| Aqueous Solution (Neutral) | None | Very Slow | Minimal | scientificspectator.com |
| Aqueous Solution (Acidic) | Acids (e.g., H2SO4, HCl) | Increased | Silanols, Siloxanols | doria.fiscientificspectator.com |
| Aqueous Solution (Alkaline) | Bases (e.g., NaOH, Ca(OH)2) | Significantly Increased | Silanols, Siloxanols | doria.fiscientificspectator.com |
| Soil | Clay Minerals (e.g., Kaolinite, Nontronite) | Increased | Dimethylsilanediol (DMSD) | researchgate.netacs.org |
| Industrial (e.g., CTO) | Acids, Bases, Fatty Acids | Increased | Silanols, Siloxanols | doria.fidoria.fi |
| Ethanol Solutions | Acids/Bases | Faster than water | Silanols, Siloxanols | scientificspectator.com |
List of Compound Names:
this compound (PDMS)
Hexamethylcyclotrisiloxane (D3)
Octamethylcyclotetrasiloxane (D4)
Dimethylsilanediol (DMSD)
Silanols
Siloxanols
Silica (SiO2)
Carbon Dioxide (CO2)
Water (H2O)
Methane
Carbon Monoxide (CO)
Ethylene
Formaldehyde
Formic Acid
Dimethylsilanone
Tetramethylcyclodisiloxane
Computational Modeling and Simulation of Polydimethylsiloxane Systems
Molecular Dynamics (MD) Simulations for Polydimethylsiloxane
Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. For PDMS, MD simulations are crucial for linking its molecular structure to its macroscopic properties.
All-atom MD simulations represent every atom in the PDMS system as a distinct particle. This high level of detail allows for accurate predictions of mechanical and viscoelastic properties. Simulations can reveal how PDMS responds to stress and strain at a molecular level. For instance, studies have used all-atom MD to investigate the stress-strain relationship in PDMS nanostructures, finding that at the nanoscale, PDMS exhibits characteristics of a flexible plastic with significant yielding. acs.org These simulations have shown that the Young's Modulus and Ultimate Tensile Stress of PDMS nanostructures are significantly lower than their bulk values, a phenomenon attributed to thermal effects and a large surface-to-volume ratio. acs.org
The viscoelastic nature of PDMS, which combines both viscous and elastic characteristics, can also be explored. youtube.com MD simulations can predict the relaxation modulus, which describes how stress in the material decreases over time under constant strain. youtube.com By modeling the motion of atoms, these simulations provide a bridge between microscopic interactions and macroscopic material behavior. youtube.com Experimental work has shown that the elastic modulus of PDMS can be varied by changing the ratio of the elastomer base to the curing agent, with values ranging from 0.8 MPa to 4.44 MPa. usf.edu
Table 1: Comparison of Mechanical Properties of Bulk PDMS vs. PDMS Nanostructure from MD Simulations
| Property | Bulk PDMS | PDMS Nanostructure | Percentage of Bulk Value |
|---|---|---|---|
| Young's Modulus | Varies (e.g., 1.32-2.97 MPa) nih.gov | ~67-71% of bulk | 67-71% |
| Ultimate Tensile Stress | 3.51 to 7.65 MPa acs.org | ~46.3% of bulk | 46.3% |
Note: The data presented is based on findings from cited research articles.
While all-atom models are highly accurate, their computational cost limits them to relatively small systems and short timescales. Coarse-grained (CG) models overcome this limitation by grouping several atoms into a single "bead," reducing the number of particles in the simulation. uniroma1.itnih.govrsc.orgosti.gov This approach allows for the study of larger systems and longer-timescale phenomena, such as polymer chain dynamics in complex environments. uniroma1.itnih.gov
Several CG models for PDMS have been developed, compatible with force fields like Martini 3, which are parameterized using both structural and thermodynamic properties. uniroma1.itnih.gov These models have been validated by reproducing the correct scaling laws for the PDMS gyration radius in various solvents and have been successfully used to simulate the wetting behavior of water and acetonitrile (B52724) on PDMS. nih.gov The development of transferable CG models is crucial for studying the interaction between PDMS and a wide range of other molecules, including synthetic and biological ones. uniroma1.itnih.gov
The properties of PDMS are highly dependent on the cross-linking of its polymer chains to form a network. MD simulations are used to model this process dynamically. acs.orguakron.edu Starting from an equilibrated melt of PDMS chains and cross-linker molecules, simulations can form bonds between reactive sites when they come within a certain capture distance. acs.orguakron.edu
These simulations can study the kinetics of the cross-linking process as a function of stoichiometry and have been shown to agree with theoretical predictions. acs.orguakron.edu Furthermore, stress relaxation simulations can be performed on the fully formed networks to calculate elastic moduli, with results showing qualitative agreement with dynamic mechanical experiments. acs.orguakron.edu Kinetic Monte Carlo simulations have also been employed to visualize the entire network formation process and evaluate its characteristic properties, providing a way to optimize experimental conditions for achieving a desired cross-linking density. acs.org A computational workflow for generating and analyzing cross-linked PDMS systems using all-atom classical MD has been established to determine elastic and hyperelastic properties. frontiersin.org
Predicting Interfacial Interactions and Wetting Behavior
The surface properties of PDMS, particularly its hydrophobicity and wetting behavior, are critical for many of its applications. Computational models are used to predict how PDMS interacts with various liquids and surfaces. Models have been developed to predict the temporal changes in the wetting of PDMS, for instance, when surfactants are added. nih.govresearchgate.net These models can account for factors like pore size and surfactant concentration to accurately predict the time profile of the water contact angle. nih.govresearchgate.net
Simulations can also elucidate the molecular mechanisms behind wetting phenomena. For example, the reorganization and migration of free oligomers from the PDMS matrix to the solid-liquid interface can create a "lubricated state," which alters the contact angle and reduces hysteresis. acs.orgnih.gov This adaptation of the PDMS surface to the presence of water is a dynamic process that can be described by adaptation theory. nih.gov Quantum-chemical modeling has also been used to gain a better understanding of the microscopic intermolecular interactions between fumed silica (B1680970) particles and PDMS polymers. researchgate.net
Table 2: Factors Influencing PDMS Wetting Behavior and Modeling Approaches
| Factor | Influence on Wetting | Modeling Approach |
|---|---|---|
| Pore Network Formation | Time-invariant decrease in wettability | Model predicting temporal wetting change nih.govresearchgate.net |
| Surfactant Addition | Time-variant increase in wettability | Dynamic surface tension models nih.govresearchgate.netacs.org |
| Oligomer Migration | Transition to a "lubricated state" with lower contact angle hysteresis | Adaptive wetting model acs.orgnih.gov |
Note: The data presented is based on findings from cited research articles.
Modeling of this compound Composites and Reinforced Systems
The design of PDMS nanocomposites is a growing area of interest, and computer simulations can aid in the knowledge-based design of these materials by providing high-resolution investigations of their structure, dynamics, and interactions. rsc.org For instance, the addition of reduced graphene oxide (rGO) to PDMS has been shown to increase mechanical strength and elastic modulus by over 30%. nih.gov Similarly, reinforcing PDMS with carbon fibers can increase tensile strength and Young's modulus by 52% and 71%, respectively. nih.gov
Table 3: Effect of Reinforcement on PDMS Mechanical Properties
| Reinforcement Material | Property Enhancement | Application |
|---|---|---|
| Reduced Graphene Oxide (rGO) | 35.33% increase in mechanical strength, 34.38% increase in elastic modulus nih.gov | Multifunctional dressings nih.gov |
| Carbon Fiber | 52% increase in tensile strength, 71% in Young's modulus nih.gov | Not specified |
Note: The data presented is based on findings from cited research articles.
Computational Approaches for Drug Release Mechanisms in this compound Matrices
PDMS is widely used in drug delivery systems due to its biocompatibility and permeability. Computational models are essential for understanding and predicting the mechanisms of drug release from PDMS matrices. comsol.com These models can simulate the diffusion of drug molecules through the polymer network and help in designing systems with controlled release kinetics. comsol.comsrce.hr
The addition of liquid excipients, such as polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol (PG), can modify the microstructure of the PDMS matrix and enhance the drug release rate. nih.gov Simulations can help to elucidate how these additives create pore-like channels within the PDMS, facilitating water transport and increasing the steady-state flux of the drug. Mathematical models that account for polymer degradation, time-dependent pore formation, and drug diffusion can be solved using numerical solvers to predict drug release and erosion kinetics. comsol.com Molecular dynamics simulations have also been used to clarify how the shape of nanocarriers impacts drug release, demonstrating that the release profile is dependent on the bonding strength between the carrier and the drug molecules. srce.hr
Advanced Research Applications of Polydimethylsiloxane
Polydimethylsiloxane in Microfluidic Systems for Academic Research
The advent of PDMS has revolutionized the field of microfluidics, which involves the science and technology of systems that process or manipulate small amounts of fluids using channels with dimensions of tens to hundreds of micrometers. medicalmoulds.com Its use has facilitated rapid prototyping and the creation of complex micro-scale devices for a wide array of academic research applications. elveflow.comresearchgate.net
Fabrication Techniques for this compound Microdevices (e.g., Soft Lithography, 3D Printing)
The fabrication of PDMS microdevices is accessible and versatile, with soft lithography being the most prevalent technique. jove.comnih.gov This method's popularity stems from its ability to generate high-resolution microstructures without the need for expensive cleanroom facilities for every replication. nih.govconicet.gov.ar
Soft Lithography: This set of techniques involves replicating a master mold's microscale or nanoscale patterns using a "soft" elastomeric material like PDMS. jove.combmf3d.comsnu.ac.kr The typical process is as follows:
Master Mold Fabrication: A master mold, often made from a silicon wafer coated with a photoresist like SU-8, is created using photolithography. jove.comresearchgate.netelveflow.com This process transfers a geometric pattern from a photomask to the light-sensitive photoresist. elveflow.com
Replica Molding: A liquid PDMS prepolymer (a mixture of the base and a curing agent) is poured over the master mold. elveflow.comconicet.gov.ar
Curing: The PDMS is then cured, typically by heating, which causes it to solidify into a flexible, elastomeric block containing a negative replica of the mold's microchannels. elveflow.comconicet.gov.ar
Demolding and Bonding: The cured PDMS is peeled from the master mold. nih.gov To create enclosed channels, the PDMS block is often bonded to a substrate, such as a glass slide. elveflow.com This bonding is frequently achieved by treating both surfaces with plasma, which creates strong, irreversible covalent bonds. elveflow.comelveflow.com
3D Printing: More recently, three-dimensional (3D) printing has emerged as a powerful tool for fabricating PDMS microdevices, offering greater design freedom for complex, multi-layered structures. uw.edustemcell.com There are two primary approaches:
Indirect Fabrication: 3D printing is used to create the master mold, often from a plastic material, which is then used in the soft lithography process described above. stemcell.com This method accelerates the prototyping phase by avoiding the more complex and time-consuming photolithography process for mold creation. stemcell.comresearchgate.net
Direct Fabrication: This involves the direct 3D printing of the microfluidic device using a specially formulated PDMS-based resin. uw.edunih.gov Techniques like stereolithography (SLA) use light to selectively cure the liquid resin layer by layer, enabling the automated fabrication of complex, assembly-free microfluidic systems. uw.edunih.gov
Table 1: Comparison of PDMS Microdevice Fabrication Techniques
| Feature | Soft Lithography | 3D Printing (Indirect) | 3D Printing (Direct) |
|---|---|---|---|
| Principle | Replica molding from a master. elveflow.com | 3D printing a mold for replica molding. stemcell.com | Direct, layer-by-layer fabrication from resin. nih.gov |
| Resolution | High (~1 µm). conicet.gov.ar | Dependent on printer resolution. researchgate.net | Sub-millimeter resolution is achievable. nih.gov |
| Complexity | Best for 2.5D structures (layered 2D designs). uw.edu | Enables more complex mold geometries. stemcell.com | Allows for true, complex 3D channel geometries. uw.edu |
| Speed | Mold fabrication can be slow; replication is fast. nih.gov | Rapid prototyping of molds. stemcell.com | Automated and fast design-to-object workflow. researchgate.net |
| Material | Primarily PDMS (e.g., Sylgard 184). conicet.gov.ar | Primarily PDMS (e.g., Sylgard 184). stemcell.com | Custom PDMS-based photopolymerizable resins. nih.gov |
Microfluidic Applications in Fluid Dynamics and Flow Phenomena Studies
PDMS microfluidic devices are extensively used to study fluid dynamics at the microscale, where flow behavior can differ significantly from the macro world. mdpi.com The excellent optical transparency of PDMS is a key advantage, allowing for real-time visualization of flow phenomena using microscopy. mdpi.com
Researchers utilize PDMS microchannels to investigate a range of topics, including:
Blood Flow Hemodynamics: PDMS devices replicate the geometry of blood vessels to study blood flow phenomena in diseases like aneurysms and stenosis. mdpi.comresearchgate.net These models help in understanding cardiovascular diseases and validating numerical simulations. mdpi.comresearchgate.net
Cell Deformation and Sorting: The deformability of biological cells is a key biomarker for distinguishing between healthy and diseased states, such as in cancer or malaria. mdpi.com PDMS microdevices with precisely fabricated constrictions are used to study how cells deform under confined conditions. mdpi.commdpi.com
Droplet Microfluidics: The generation and manipulation of discrete droplets in an immiscible carrier fluid within PDMS channels enable high-throughput screening, chemical synthesis, and single-cell analysis.
Multiphase Flow: The interaction between different fluids (e.g., liquid-liquid or gas-liquid) in micro-geometries like bifurcations and confluences is studied to understand phenomena such as plasma skimming. mdpi.com
Organ-on-a-Chip Platforms for In Vitro Biological Modeling
Organ-on-a-chip (OoC) platforms are advanced microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. nih.gov PDMS is a dominant material in this field due to its biocompatibility, gas permeability (crucial for cell respiration), and optical clarity. uw.eduresearchgate.netelveflow.com
These platforms enable the creation of miniature, patient-specific models of human organs by culturing living cells in a continuously perfused microenvironment. mdpi.com This approach allows for the study of human physiology in a controlled setting and holds the potential to revolutionize drug development and personalized medicine. researchgate.netmdpi.com PDMS-based OoC models often consist of multiple layers separated by a porous membrane, allowing for the co-culture of different cell types and the study of their interactions. nih.gov Examples include:
Blood-Brain-Barrier-on-a-Chip: Models the critical interface between the circulatory system and the central nervous system. nih.gov
Lung-on-a-Chip: Replicates the mechanical and cellular microenvironment of the alveolar-capillary barrier. mdpi.com
Liver-on-a-Chip: Used for toxicology studies and modeling liver diseases, culturing primary hepatocytes that form functional bile canaliculi networks. nih.gov
Role in Lab-on-a-Chip Technologies
Lab-on-a-Chip (LoC) technology aims to integrate and miniaturize multiple laboratory processes onto a single chip. nih.gov PDMS has been a key enabling material for LoC prototyping in research labs, largely because it is inexpensive, easy to fabricate, and its properties are well-suited for biological applications. elveflow.comelveflow.com
The versatility of PDMS allows for the integration of various functional components into a single device:
Micro-valves and Micro-pumps: The elasticity of PDMS allows for the fabrication of pneumatically actuated valves and pumps to control fluid flow with precision. nih.gov
Micromixers: Devices designed to rapidly mix fluids, which is challenging at the microscale where flow is typically laminar.
Integrated Sensors: The integration of electrochemical, electrical, and optical sensors within PDMS microfluidic systems provides real-time data on cellular behavior and chemical reactions. mdpi.com
While PDMS is excellent for prototyping, its tendency to absorb small hydrophobic molecules and its mechanical properties can limit its use in some industrial applications, where materials like thermoplastics may be preferred. medicalmoulds.comelveflow.com
This compound in Soft Robotics
Soft robotics is a subfield of robotics that focuses on constructing robots from highly compliant materials, similar to those found in living organisms. aip.org PDMS is a commonly used silicone elastomer in soft robotics due to its flexibility, ease of molding, and durability. elveflow.comutwente.nl These robots offer advantages in safety for human interaction and adaptability in complex environments. aip.org
Soft Actuators and Sensor Development
Actuators and sensors are the "muscles" and "nerves" of soft robots. PDMS is integral to the development of both, often in composite forms.
Soft Actuators: These are the components responsible for motion.
Pneumatic/Hydraulic Actuators: A common design involves molding PDMS into structures with internal channels and chambers. elveflow.com By pressurizing these channels with a fluid (air or liquid), the actuator bends or changes shape. Often, a more rigid PDMS layer is bonded to a more flexible one (like Ecoflex) to create a bending motion. elveflow.com
Dielectric Elastomer Actuators (DEAs): DEAs are a class of smart material-based actuators that function as artificial muscles. colab.ws They consist of a thin PDMS membrane sandwiched between two compliant electrodes. core.ac.ukspiedigitallibrary.org When a high voltage is applied, the electrostatic pressure squeezes the elastomer, causing it to expand in-plane. core.ac.uk PDMS is a promising material for DEA membranes, and researchers have developed PDMS-composite electrodes (e.g., with carbon or graphite) that remain conductive while stretching. colab.wsspiedigitallibrary.org
Soft Sensors: To enable feedback and intelligent response, soft robots require sensors that can deform with the robot's body. mdpi.com
Piezoresistive Sensors: These sensors are created by embedding conductive fillers, such as carbon black, graphite (B72142), or nickel-coated fibers, into a PDMS matrix. mdpi.commdpi.com When the sensor is stretched or bent, the distance between the conductive particles changes, resulting in a measurable change in electrical resistance that corresponds to the strain. utwente.nl
Capacitive Sensors: PDMS can serve as the dielectric layer in flexible, capacitive pressure sensors. oaepublish.com
Table 2: Research Findings in PDMS-Based Soft Actuators and Sensors
| Component | Actuation/Sensing Principle | PDMS Role | Key Research Finding |
|---|---|---|---|
| Pneumatic Actuator | Fluidic pressurization of internal chambers causes deformation. elveflow.com | Forms the flexible, moldable body of the actuator. elveflow.com | Combining PDMS with other elastomers like Ecoflex allows for programmed bending motions. elveflow.com |
| Dielectric Elastomer Actuator (DEA) | Electrostatic compression of an elastomer film. core.ac.uk | Serves as the insulating, deformable dielectric membrane. colab.wscore.ac.uk | Miniaturized DEAs using PDMS can achieve significant in-plane strain (e.g., 37-80%) for applications like single-cell stretching. core.ac.uk |
| Piezoresistive Strain Sensor | Change in electrical resistance due to mechanical deformation. utwente.nl | Acts as the flexible matrix for conductive fillers (e.g., carbon). mdpi.commdpi.com | Carbon-PDMS composite sensors can be fabricated using 3D printing and laser cutting for straightforward integration into soft actuators. mdpi.com |
| Capacitive Pressure Sensor | Change in capacitance due to deformation of the dielectric layer. oaepublish.com | Functions as the compressible dielectric layer between electrodes. oaepublish.com | PDMS-based capacitive sensors can be integrated into tissue-adhesive platforms for biomedical applications like measuring cardiac tissue contractility. oaepublish.com |
Design and Fabrication of Flexible Robotic Components
The inherent flexibility and deformability of PDMS make it an ideal material for the construction of soft robots, which are designed to operate safely and efficiently in variable environments. aimplas.net
Common fabrication techniques for creating soft robotic components from PDMS include:
Soft Lithographic Molding This is a widely used method that involves casting the elastomer into molds created through soft lithography or 3D printing. elveflow.com The process typically involves creating two main parts: an outer layer with the channel structure and a more rigid constraint layer. elveflow.comelveflow.com These layers are then bonded together. elveflow.com
Additive Manufacturing (3D Printing) Techniques like Direct Ink Writing (DIW) are increasingly being used to fabricate complex soft robotic structures. aimplas.netsoftroboticstoolkit.com Additive manufacturing offers greater design freedom, automation, and repeatability compared to traditional molding methods. softroboticstoolkit.com It allows for the creation of intricate designs and the integration of multiple materials in a single process, which is beneficial for creating soft robots with embedded sensors and actuators. aimplas.net
Often, PDMS is used in conjunction with other elastomers, such as Ecoflex, to achieve the desired balance of rigidity and flexibility. elveflow.com For instance, the more rigid PDMS is suitable for the constraint layer, while the more flexible Ecoflex can be used for the outer layer that requires a greater range of motion. elveflow.com
Evaluation of this compound Soft Robots in Extreme Environments (e.g., Radiation)
The resilience of PDMS makes it a candidate for soft robots intended for use in extreme environments, such as those with high levels of radiation. frontiersin.orgnih.gov Research has been conducted to assess the performance of PDMS-based soft robots under such conditions, particularly in the context of the nuclear industry. researchgate.netoregonstate.edu
Studies involving the exposure of PDMS to gamma radiation have shown that while the material's mechanical properties, such as elongation, tensile strength, and stiffness, do degrade with increasing radiation exposure, they are only minimally affected up to a certain threshold. frontiersin.orgnih.govresearchgate.net One study found that the mechanical properties of PDMS were not significantly impacted by up to 20 kGy of gamma radiation. frontiersin.orgnih.gov Another investigation revealed that while changes in stiffness occurred, the material's elongation and tensile strength were less affected, with significant changes only occurring at higher doses. frontiersin.org
These findings suggest that soft robots constructed from PDMS could operate for significant periods in certain radiation environments. frontiersin.orgnih.gov For example, it has been estimated that a PDMS-based soft robot could function for approximately 12 hours in two out of three tested radiation environments found in the nuclear industry. frontiersin.orgnih.gov Furthermore, research indicates that 3D-printed PDMS robots can perform as well as, or even better than, their molded counterparts in these conditions. nih.govresearchgate.net
Below is a table summarizing the effects of gamma radiation on the mechanical properties of PDMS:
| Mechanical Property | Effect of Gamma Radiation | Radiation Threshold for Minimal Impact |
| Elongation | Decreases with increasing exposure | Minimally impacted up to 20 kGy. frontiersin.org Does not reach a 50% change until 120 kGy. frontiersin.org |
| Tensile Strength | Decreases with increasing exposure | Minimally impacted up to 20 kGy. frontiersin.org Less susceptible to change than stiffness and elongation. frontiersin.org |
| Stiffness | Decreases with increasing exposure | Changes by around 50% at 70 kGy. frontiersin.org |
This table synthesizes data from studies evaluating the performance of PDMS in radiation environments.
This compound in Controlled Release Systems (In Vitro Studies)
The biocompatibility and permeability of PDMS make it a suitable material for use in controlled drug release systems. In vitro studies have explored its application in modulating the release of therapeutic agents.
Design of this compound-Based Coating Systems for Release Modulation
PDMS can be formulated into coatings for pharmaceutical tablets to control the release of the active drug. researchgate.netresearchgate.net These coatings can be designed to achieve a zero-order release, which is the consistent delivery of a drug over time. researchgate.net
The design of these coating systems often involves creating a water emulsion of PDMS with a cross-linking agent, such as tetraethoxysilane. researchgate.net To further modulate the release profile, channeling agents like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) can be incorporated into the PDMS matrix. researchgate.netresearchgate.net These agents can create pores or channels within the coating, influencing the rate at which the drug is released. mdpi.com For example, the addition of PEG to a PDMS film has been shown to create pore-like channels that increase the flux of the incorporated drug. mdpi.com
The method of application, such as spray-coating, allows for a uniform and smooth thin film to be applied to tablet cores. researchgate.net
Kinetics of Drug Release from this compound Matrices (In Vitro)
The rate at which a drug is released from a PDMS matrix is influenced by several factors, including the properties of the drug, the composition of the matrix, and the experimental conditions. innovareacademics.in In vitro dissolution tests are a key tool for studying these release kinetics. mdpi.com
For hydrophobic drugs, PDMS-based delivery systems can provide a prolonged and sustained release, sometimes over a period of more than a month. nih.gov The release mechanism is often diffusion-controlled, where the cumulative amount of drug released is proportional to the square root of time. nih.gov
The inclusion of hydrophilic additives, or "channeling agents," can significantly alter the release kinetics. For example, in one study, the in vitro release rate of salicylic (B10762653) acid from a PDMS matrix was found to be directly proportional to the concentration of polyvinylpyrrolidone (PVP) in the matrix. tandfonline.comtandfonline.com Similarly, the addition of polyethylene glycol (PEG) to a PDMS film containing indomethacin (B1671933) resulted in a two-fold increase in the steady-state flux of the drug. mdpi.com
The following table shows the effect of different additives on the in vitro release of indomethacin from a PDMS film:
| Additive (10% w/w) | Cumulative Amount Released after 48h (µg/cm²) (approx.) |
| None | ~200 |
| Silicone Oil (SO) | ~200 |
| Polyoxyethylene Glycol (PEG) | ~400 |
| Propylene (B89431) Glycol (PG) | ~250 |
Data adapted from a study on the controlled release of indomethacin from PDMS films. mdpi.com
Integration with Nanoparticles for Targeted Release Approaches (In Vitro)
To enhance the specificity and control of drug delivery, PDMS matrices can be integrated with nanoparticles. mdpi.com This approach is being explored for targeted cancer therapies.
In one study, magnetite nanoparticles were incorporated into a microporous PDMS device for the targeted delivery of cancer drugs. mdpi.com The nanoparticles respond to external stimuli, allowing for controlled release. mdpi.com The study demonstrated a sustained and controlled release of both unconjugated and conjugated drugs from the nanoparticle-modified PDMS devices over 30 days at various temperatures. mdpi.com
The integration of nanoparticles can also facilitate the delivery of drugs to specific cellular compartments. For instance, PDMS nanoparticles have been shown to cross the cell membrane and accumulate in the perinuclear and nuclear regions of cancer cells, enhancing the therapeutic efficacy of the loaded drug. acs.org Microfluidic devices made from PDMS are also being used to test the transport and efficacy of nanoparticle-based drug delivery systems in a more realistic in vitro environment. mdpi.comnih.gov
This compound in Separation Technologies
PDMS is widely utilized in separation technologies due to its excellent permeability to gases and its hydrophobic nature, making it effective for both gas and liquid separations. researchgate.netaip.org
PDMS membranes are particularly effective in gas separation due to the high flexibility of the siloxane linkages in their chemical structure. researchgate.net They exhibit high permeability to a variety of gases and can be used as a barrier to liquids while allowing gases to pass through. shielding-solutions.comlimitless-shielding.com This property is leveraged in applications such as the separation of carbon dioxide from nitrogen and the recovery of methane (B114726) from gas hydrate (B1144303) deposits. gfz.detennessee.edu The performance of PDMS membranes in gas separation can be influenced by factors such as the thickness of the membrane, the operating temperature, and the pressure difference across the membrane. mdpi.com For instance, increasing the pressure differential can significantly increase the gas flow rate through the membrane. mdpi.com
In liquid separations, PDMS membranes are often used in a process called pervaporation. rsc.orgrsc.org This technique is employed for applications like the dehydration of solvents and the separation of volatile organic compounds (VOCs) from water. rsc.orgengineering.org.cn For example, commercial PDMS membranes have been successfully used to separate toluene (B28343) from an aqueous solution. mdpi.com The efficiency of the separation is typically evaluated based on the permeation flux and the separation factor, which can be optimized by adjusting operating conditions like temperature and feed concentration. mdpi.com
The table below provides examples of the permeability coefficients of various hydrocarbon gases through PDMS membranes.
| Gas | Permeability Coefficient (Barrer) |
| Methane | 930 |
| Ethane | 2300 |
| Propane (B168953) | 5000 |
| n-Butane | 10000 |
Data sourced from a study on downhole gas separation methods. mdpi.com
Membrane Fabrication for Liquid and Gas Separations
The fabrication of PDMS membranes for separation processes is a major area of research, driven by the polymer's excellent permeability to various gases and liquids. researchgate.netgfz.de Common fabrication techniques aim to create thin, defect-free selective layers on porous supports to maximize flux and selectivity.
One of the simplest and most common methods for fabricating composite membranes is dip coating . usm.my This technique involves immersing a porous support material, such as polyethersulfone (PES) or polyacrylonitrile (B21495) (PAN), into a PDMS solution. usm.myresearchgate.net The thickness and uniformity of the resulting PDMS layer can be controlled by parameters like the concentration of the PDMS solution, the coating time, withdrawal speed, and the number of coating layers. usm.mymdpi.com For instance, increasing the PDMS concentration and coating time generally leads to a thicker selective layer, which increases mass transfer resistance and decreases gas permeance. mdpi.com
Another fabrication approach is UV-induced polymerization . This method offers an ultrafast and continuous way to produce PDMS membranes. nih.gov By using methacrylate-functionalized PDMS (MA-PDMS), crosslinking can be completed within seconds under UV irradiation, a rate that is orders of magnitude faster than conventional thermal crosslinking. nih.gov This technique not only accelerates production but also allows for the creation of high-performance mixed matrix membranes (MMMs) with a uniform distribution of fillers, as the rapid polymerization "freezes" the fillers in place, preventing aggregation. nih.gov
The creation of mixed matrix membranes (MMMs) involves incorporating filler materials into the PDMS matrix to enhance separation performance. For example, amine-functionalized silica (B1680970) particles have been incorporated into PDMS membranes using 3D printing (direct ink writing) for CO2/N2 separation. researchgate.net This approach allows for the fabrication of membranes with desirable thermal and mechanical properties. researchgate.net
The table below summarizes various fabrication methods and their impact on membrane characteristics.
| Fabrication Method | Support Material | Key Parameters | Outcome | Application |
| Dip Coating | Polyethersulfone (PES) Hollow Fiber | PDMS concentration, coating time, curing temperature | Formation of a thin, dense selective layer. usm.mymdpi.com | Gas Separation (CO2/N2) mdpi.com |
| UV-Induced Polymerization | - | Methacrylate-functionalization, UV exposure time | Ultrafast, continuous fabrication; uniform filler distribution. nih.gov | Liquid and Gas Separations (n-butanol) nih.gov |
| Direct Ink Writing (3D Printing) | - | Filler type (e.g., amine-functionalized silica) | Creates membranes with tailored thermal and mechanical properties. researchgate.net | Gas Separation (CO2/N2) researchgate.net |
| Emulsion Dilution Method | - | PDMS/emulsion mass ratio | Increased permeation flux compared to standard PDMS membranes. aip.org | Aromatics Separation (Linalool, Ethanol) aip.org |
Permeability Studies in this compound Membranes
The performance of PDMS membranes is fundamentally characterized by their permeability and selectivity for different substances. Extensive research has been conducted to quantify these properties for various gases and liquids under different operating conditions.
In gas separation , PDMS is known for its high permeability, especially to more condensable gases. tandfonline.com This is attributed to the high solubility of larger gas molecules in the polymer matrix, which outweighs their lower diffusion coefficients. tandfonline.com For example, studies have shown that PDMS is significantly more permeable to propane (C3H8) than to lighter gases like nitrogen (N2) and methane (CH4). tandfonline.com The permeability and selectivity of PDMS membranes can be influenced by operating pressure and temperature. For instance, in propylene/nitrogen separation, the membrane selectivity increases with a decrease in temperature and an increase in feed pressure. researchgate.net
Functionalization of the PDMS polymer can further enhance its separation capabilities. Amidoxime-functionalized PDMS (AO-PDMSPNB) membranes have demonstrated enhanced CO2 permeability and CO2/N2 selectivity, with performance exceeding the Robeson upper bound. osti.gov Similarly, coating a polysulfone membrane with PDMS has been shown to increase CO2/N2 selectivity. mdpi.com
In liquid separations , particularly pervaporation, PDMS membranes are effective for removing volatile organic compounds (VOCs) from aqueous solutions. mdpi.comresearchgate.net A study on the separation of toluene from water using a commercial PDMS membrane found that the feed concentration was the most significant factor influencing the permeation flux and separation factor. mdpi.comresearchgate.net Another study using emulsion-prepared PDMS (ePDMS) membranes to separate linalool (B1675412) from water showed a significant increase in both permeation flux and separation factor compared to conventional PDMS membranes. aip.org The permeability of water itself through PDMS has also been studied, revealing that the permeability coefficient decreases as the membrane undergoes significant deformation and stretching. rsc.org
The following table presents permeability data for various penetrants through PDMS membranes from different research studies.
| Penetrant(s) | Membrane Type | Key Finding | Permeability/Selectivity |
| CO2/N2 | Amidoxime-functionalized PDMS | Enhanced CO2 permeability and selectivity. osti.gov | CO2 Permeability: 6800 Barrer; CO2/N2 Selectivity: 19 osti.gov |
| C3H8/N2 | Synthesized PDMS | High selectivity for C3H8 over N2 at increased pressure. tandfonline.com | C3H8/N2 Ideal Selectivity: 36 (at 7 atm) tandfonline.com |
| Toluene/Water | Commercial PDMS | High separation factor achieved under optimal conditions. mdpi.comresearchgate.net | Toluene Flux: 125.855 g/m²·h; Separation Factor: 1080 mdpi.comresearchgate.net |
| Linalool/Water | Emulsion PDMS (ePDMS) | ePDMS shows significantly higher flux and selectivity than pure PDMS. aip.org | Linalool Flux: 786 g m⁻² h⁻¹; Separation Factor: 17.69 aip.org |
| Propylene/Nitrogen | PDMS Thin Film Composite | Selectivity increases with lower temperature and higher pressure. researchgate.net | Propylene/Nitrogen Selectivity: up to 125 researchgate.net |
| CO2/N2 | PDMS/PEI Composite | Optimal coating conditions yield high permeance and selectivity. mdpi.com | CO2 Permeance: 51 GPU; CO2/N2 Selectivity: 21 mdpi.com |
Note: Barrer and GPU (Gas Permeation Unit) are standard units of gas permeability and permeance, respectively.
This compound in Optical and Sensing Devices
The optical transparency and flexibility of PDMS make it a foundational material for developing advanced optical components and highly sensitive sensor platforms. mdpi.commdpi.com
Tunable Optical Properties in this compound Composites
Pure PDMS is optically transparent in the visible spectrum. mdpi.com However, its optical properties, such as transmittance and refractive index, can be precisely controlled and tuned by incorporating various materials to form PDMS composites.
One approach involves mixing PDMS with materials that respond to external stimuli. For example, PDMS composites containing paraffin (B1166041) or beeswax change their optical characteristics when heated. mdpi.com At room temperature, these composites are opaque, but they become transparent, with a transmittance of around 75%, when heated to 70 °C. mdpi.com This thermally-induced transparency switching has potential applications in smart devices. mdpi.com
Another method for tuning optical properties is by embedding micro- or nanoparticles. By mixing PDMS with microcrystalline graphite powder, the transmittance of the resulting composite film can be controlled by varying the graphite concentration and the film thickness, a relationship that follows the Beer-Lambert law. mdpi.com Furthermore, the transmittance of these graphite-PDMS films can be dynamically tuned by mechanical stretching. mdpi.com
The refractive index of PDMS can also be modified. Incorporating a novel derivative of arylazopyrazole (AAP) into a PDMS matrix creates a photoswitchable composite. nsf.gov The refractive index of these composites can be significantly altered by exposure to UV light, which causes the AAP molecules to undergo photo-isomerization from a trans to a cis state. nsf.gov This allows for light-induced regulation of the material's optical and electronic properties. nsf.gov Similarly, adding carbon black powder (CBP) as an absorber and titanium dioxide powder (TDP) as a scatterer allows for the independent tuning of absorption and scattering coefficients in the visible to near-infrared range, making such composites useful as tissue-mimicking phantoms for biomedical optics. nih.govnist.gov
| Composite Material | Tuning Stimulus | Tunable Property | Range of Change |
| PDMS-Paraffin/Beeswax | Temperature | Transmittance | Opaque (room temp) to ~75% transparent (70 °C) mdpi.com |
| PDMS-Graphite | Mechanical Stretching | Transmittance | Flexibly tunable based on degree of stretch mdpi.com |
| PDMS-Arylazopyrazole (AAP) | UV Light (365 nm) | Refractive Index | Pristine: 1.83 – 2.38; After UV: 1.59 – 1.71 nsf.gov |
| PDMS-Carbon Black & TiO2 | Additive Concentration | Absorption & Scattering Coefficients | Independently adjustable over a broad range nih.govnist.gov |
Integration in Advanced Sensor Platforms
PDMS is a cornerstone material for fabricating advanced sensor platforms, particularly in the fields of wearable technology and microfluidics. rsc.org Its flexibility, biocompatibility, and ease of fabrication through methods like soft lithography make it highly suitable for devices that interface with the human body or handle biological samples. rsc.orgjos.ac.cn
In wearable biosensors, a key challenge is ensuring comfort and signal integrity over long periods. Standard, nonporous PDMS can trap sweat, leading to skin inflammation and inaccurate sensor readings. binghamton.edu To address this, researchers have developed porous PDMS materials using techniques like electrospinning. binghamton.edu This creates a permeable, microporous elastomer that mimics the mechanical properties of skin and allows for the evaporation of sweat. binghamton.edu In electrocardiogram (ECG) monitoring, these breathable PDMS-based sensors maintain a high-resolution signal during exercise, whereas nonporous sensors show a decline in signal quality. binghamton.edu
PDMS is also integral to the development of organ-on-a-chip (OoC) and lab-on-a-chip (LoC) systems. mdpi.com These microfluidic devices use PDMS to create micro-scale channels and chambers for culturing cells and simulating organ functions. mdpi.com The optical transparency of PDMS allows for real-time microscopic observation, while its gas permeability is crucial for maintaining cell viability. Integrated electrochemical, electrical, and optical sensors within these PDMS platforms provide valuable data on cellular behavior and response to drugs, advancing personalized medicine. mdpi.com
Furthermore, PDMS serves as a flexible substrate for stretchable electronics. jos.ac.cn By creating micro-structured surfaces or incorporating conductive fillers, PDMS can be made into stretchable electrodes. These composites, sometimes filled with liquid metal, can achieve high conductivity and stretchability simultaneously, forming the basis for soft electronic applications like stretchable displays and health-monitoring patches. jos.ac.cn
Future Directions and Emerging Research Avenues for Polydimethylsiloxane
Integration of Artificial Intelligence and Machine Learning in Polydimethylsiloxane Material Design
The convergence of artificial intelligence (AI) and materials science is paving the way for accelerated discovery and design of novel this compound-based materials with tailored properties. nih.gov Machine learning (ML) algorithms, in particular, are proving to be powerful tools for predicting material characteristics and optimizing compositions for specific applications. rsc.orgllnl.govyoutube.com
Researchers are leveraging ML models to navigate the vast design space of PDMS composites, which can involve numerous variables such as filler type, concentration, and processing conditions. rsc.org By training these models on large datasets from experiments and simulations, it is possible to establish complex structure-property relationships that would be challenging to discern through traditional trial-and-error approaches. nih.gov For instance, ML models have been successfully developed to predict the fouling-release performance of silicone oil-modified siloxane-polyurethane coatings and the self-heating characteristics of PDMS composites containing carbon nanotubes (CNTs) and carbon fibers (CFs). nih.govdigitellinc.com In one study, Artificial Neural Network (ANN) models accurately predicted surface temperature and electrical resistance with R-squared values of 0.91 and 0.97, respectively, demonstrating the potential of these models in optimizing nanomaterial concentrations. nih.gov
Explainable AI (XAI) approaches are also being employed to understand the key chemical features and structural descriptors that govern the performance of PDMS-based materials. digitellinc.com This deeper understanding can guide the rational design of new materials with enhanced functionalities. The integration of AI is expected to significantly reduce the time and cost associated with the development of new PDMS formulations for a wide range of applications, from marine coatings to flexible electronics. digitellinc.commedium.com
Table 1: Application of Machine Learning in Predicting PDMS Composite Properties
| ML Model Type | Predicted Property | Application Area | Key Findings |
|---|---|---|---|
| Random Forest (RF), Multiple Linear Regression (MLR) | Fouling-release performance, Surface Energy | Marine Coatings | Models achieved high squared correlation coefficients (0.83-0.99 for training, 0.77-0.96 for testing), identifying key chemical features for enhanced performance. digitellinc.com |
| Artificial Neural Network (ANN) | Self-heating traits (surface temperature, electrical resistance) | Conductive Nanocomposites | Data-driven models accurately predicted properties with R-squared values of 0.91 and 0.97, respectively. nih.gov |
| Graph-based Machine Learning | 10 distinct polymer properties | General Polymer Science | A novel polymer representation capturing periodicity led to more accurate predictions than previous models. llnl.gov |
| Machine Learning with X-ray Diffraction Data | Mechanical properties (stiffness, elasticity, etc.) | Material Characterization | Accurately linked X-ray diffraction features with specific mechanical properties of polymers. asiaresearchnews.com |
Sustainable Synthesis and Recycling of this compound
In response to growing environmental concerns, a significant research effort is being directed towards the development of sustainable synthesis and recycling methods for this compound. computersciencejournals.com Traditional synthesis of PDMS involves energy-intensive processes and the use of hazardous chemicals. digitellinc.comdigitellinc.com Green synthesis routes are being explored to mitigate the environmental impact of PDMS production. One such approach involves the use of eco-friendly materials, such as sodium bicarbonate (NaHCO3) as a blowing agent and acetic acid as a catalyst, in a gas foaming method to produce PDMS foams. mdpi.com Another green method utilizes a water emulsion process to fabricate hybrid PDMS membranes, avoiding the use of volatile organic solvents. mdpi.comnih.gov
The chemical recycling of PDMS is also a critical area of research, aiming to create a circular economy for silicone-based materials. computersciencejournals.com Since PDMS is a thermoset, it cannot be mechanically recycled in the same way as thermoplastics. computersciencejournals.com Therefore, chemical depolymerization techniques are being developed to break down the polymer into its constituent monomers or valuable oligomers, which can then be used to synthesize new high-quality polymers. computersciencejournals.commdpi.comresearchgate.net
Several promising depolymerization strategies are under investigation:
Fluoride-Catalyzed Depolymerization: This method allows for the breakdown of PDMS at room temperature to produce repolymerizable cyclic siloxanes. researchgate.net
Depolymerization using Chelating Diols: This one-step method uses inexpensive catalysts and chelating diols to produce cyclic silicon acetals in good yields (>70%). digitellinc.comdigitellinc.com The process operates at moderate temperatures and ambient pressure. digitellinc.com
Depolymerization in Ammonia (B1221849): This approach has been shown to achieve complete polymer conversion under optimized conditions (150 °C, 0.25 mL H2O, 24 h) for various types of silicone waste. rsc.org
These recycling methods offer a sustainable alternative to landfilling or incineration, which are the typical end-of-life scenarios for PDMS products. digitellinc.com
Table 2: Comparison of Sustainable PDMS Synthesis and Recycling Methods
| Method | Description | Key Advantages | Reactants/Catalysts |
|---|---|---|---|
| Green Synthesis (Gas Foaming) | Preparation of PDMS foam using environmentally friendly materials. mdpi.com | Facile, cost-effective, time-saving, suitable for large-scale production. mdpi.com | Sodium bicarbonate, acetic acid. mdpi.com |
| Green Synthesis (Water Emulsion) | Fabrication of hybrid PDMS membranes using a water-based process. mdpi.com | Avoids volatile organic solvents. mdpi.com | Hydroxyl-terminated this compound (Hy-PDMS), tetraethylorthosilicate (TEOS), water, catalysts. mdpi.com |
| Chemical Recycling (Fluoride-Catalyzed) | Depolymerization to cyclic siloxanes at room temperature. researchgate.net | Mild reaction conditions. researchgate.net | Fluoride (B91410) catalysts. researchgate.net |
| Chemical Recycling (Chelating Diols) | One-step depolymerization to cyclic silicon acetals. digitellinc.com | Moderate temperatures, ambient pressure, inexpensive catalysts. digitellinc.com | Chelating diols, inexpensive catalysts. digitellinc.com |
| Chemical Recycling (Ammonia) | Depolymerization in ammonia to break down silicone waste. rsc.org | Versatile for different types of silicone waste. rsc.org | Ammonia, water. rsc.org |
Advanced Functional this compound Composites for Novel Applications
The incorporation of functional fillers into the this compound matrix is a key strategy for developing advanced composites with tailored properties for a wide range of novel applications. mdpi.comresearchgate.net While pure PDMS has many desirable characteristics, its mechanical properties can be limited. researchgate.net By creating composites, researchers can enhance its electrical, mechanical, and sensing capabilities. mdpi.comresearchgate.net
Sensing Applications: PDMS composites are being extensively investigated for use in flexible and wearable sensors. researchgate.netmdpi.comasme.orgacs.orgacs.org The piezoresistive properties of these composites can be tuned by incorporating conductive fillers such as multi-walled carbon nanotubes (MWCNTs) and carbon nanofibers (CNFs). researchgate.netmdpi.comasme.org For example, a piezoresistive MWCNT/PDMS composite has been developed that exhibits high sensitivity, fast response, low hysteresis, and repeatability, making it suitable for applications in prosthetics, soft grippers, and electronic skins. researchgate.netmdpi.com Another study demonstrated a hollow graphene/PDMS composite pressure sensor with high sensitivity and superhydrophobicity. acs.org
Soft Robotics: The flexibility and elasticity of PDMS make it an ideal material for soft robotics. acs.orgmdpi.comiphy.ac.cnresearchgate.netaimspress.com By embedding functional materials, such as magnetic nanoparticles or conductive fillers, into the PDMS matrix, researchers can create soft actuators and robots that can be controlled by external stimuli like magnetic fields or electrical voltages. acs.orgmdpi.comiphy.ac.cnresearchgate.net For instance, carbon nanotube/PDMS electrothermal composites have been used to create soft robots capable of inchworm-like motion at low voltages. iphy.ac.cnresearchgate.net Furthermore, the integration of a carbon fiber skeleton into a graphene/PDMS composite has been shown to significantly enhance the bending angle and output force of soft actuators. aimspress.com
Biomedical Devices: The biocompatibility of PDMS makes it a valuable material for a variety of biomedical applications. researchgate.netnih.govipb.pt Advanced PDMS composites are being developed to create antimicrobial surfaces for medical devices like catheters. nih.gov By incorporating antimicrobial agents, such as poly-imidazolium (PIM), into the PDMS matrix, it is possible to fabricate devices with inherent disinfection and antifouling properties. nih.gov
Table 3: Functional Fillers in PDMS Composites and Their Applications
| Filler Material | Enhanced Property | Application | Example Finding |
|---|---|---|---|
| Multi-Walled Carbon Nanotubes (MWCNTs) | Piezoresistivity, Electrical Conductivity | Pressure sensors, Soft actuators researchgate.netmdpi.comiphy.ac.cnresearchgate.net | A 3.0 wt% MWCNT in PDMS composite achieved highly sensitive pressure sensors. researchgate.netmdpi.com |
| Graphene | Piezoresistivity, Superhydrophobicity, Photothermal Conversion | Pressure sensors, Soft actuators acs.orgaimspress.com | A hollow graphene/PDMS composite sensor exhibited a sensitivity of 1085 kPa⁻¹. acs.org |
| Carbon Nanofibers (CNFs) | Piezoresistivity | Strain sensors asme.org | Uniform dispersion of CNFs in PDMS led to a clear correlation between electrical resistance and applied load. asme.org |
| Magnetic Nanoparticles (e.g., NdFeB) | Magnetoactive properties | Soft robotics, Medical devices acs.orgmdpi.com | Magnetic polymer composites enable untethered, magnetically actuated soft robotic systems. mdpi.com |
| Poly-imidazolium (PIM) | Antimicrobial activity | Biomedical devices (e.g., catheters) nih.gov | PDMS-PIM composites demonstrated excellent antimicrobial activity. nih.gov |
Bridging Multiscale Modeling and Experimental Research in this compound Science
A synergistic approach that combines multiscale modeling with experimental research is crucial for advancing our fundamental understanding of this compound and for designing new materials with predictable performance. liberty.edumit.eduacs.orgfrontiersin.orgnih.govcolab.wsresearchgate.netresearchgate.net Computational methods, such as molecular dynamics (MD) simulations and finite element method (FEM), provide valuable insights into the behavior of PDMS at different length and time scales, from atomic interactions to macroscopic mechanical properties. liberty.edumit.eduacs.orgfrontiersin.orgnih.govcolab.wsresearchgate.netresearchgate.net
Molecular Dynamics Simulations: MD simulations are a powerful tool for investigating the nanoscale properties of PDMS. liberty.edumit.eduacs.orgnih.gov These simulations can be used to study the stress-strain relationship of PDMS nanostructures, the thermal conductivity of single PDMS chains, and the interactions between PDMS and nanoparticles in composites. liberty.edumit.eduacs.orgnih.gov For example, MD simulations have revealed that PDMS nanostructures exhibit a lower Young's modulus and ultimate tensile stress compared to bulk PDMS. acs.orgnih.gov Such simulations can help to elucidate the underlying mechanisms that govern the material's properties and to guide the design of new PDMS-based nanocomposites. liberty.edu
Constitutive Modeling and Finite Element Method: At the macroscopic level, constitutive models are used to describe the mechanical behavior of PDMS in simulations, particularly those involving the finite element method (FEM). colab.wsresearchgate.net Researchers are working to develop accurate constitutive models, such as the Mooney-Rivlin model, that can capture the hyperelastic properties of PDMS over a wide range of elasticities. colab.wsresearchgate.net By validating these models with experimental data, it is possible to create a reliable framework for simulating the performance of PDMS in complex applications like wearable devices. colab.wsresearchgate.net
The integration of computational and experimental approaches allows for a more comprehensive understanding of PDMS. frontiersin.orgresearchgate.net Simulations can provide detailed information that is difficult to obtain through experiments alone, while experimental results are essential for validating and refining the computational models. frontiersin.orgcolab.wsresearchgate.netresearchgate.net This iterative process of simulation, validation, and refinement is accelerating the pace of innovation in PDMS science.
Table 4: Multiscale Modeling Techniques for PDMS Research
| Modeling Technique | Scale | Investigated Properties/Phenomena | Key Insights |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Nanoscale | Stress-strain relationships of nanostructures, thermal conductivity, polymer-nanoparticle interactions. liberty.edumit.eduacs.orgnih.gov | PDMS nanostructures have different mechanical properties than bulk material; conformational disorder limits thermal conductivity. mit.eduacs.orgnih.gov |
| Finite Element Method (FEM) with Constitutive Models | Macroscale | Mechanical deformations (compression, stretching, bending, twisting) in devices. colab.wsresearchgate.net | Mooney-Rivlin 5-parameter model accurately replicates the mechanical properties of PDMS for wearable device simulations. colab.wsresearchgate.net |
| All-atom Classical Molecular Dynamics Simulations | Molecular to Mesoscale | Elastic and hyperelastic properties of cross-linked systems. frontiersin.orgresearchgate.net | Provides a computational workflow for generating and characterizing cross-linked polymer structures. frontiersin.orgresearchgate.net |
Q & A
Q. How can PDMS be fabricated into microfluidic devices using soft lithography, and what methodological considerations ensure reproducibility?
Soft lithography involves creating a silicon master mold via photolithography, followed by PDMS casting and plasma bonding. Key steps include:
- Designing channel networks in CAD software (channel width >20 µm).
- Using photoresist molds for replica molding of PDMS .
- Oxygen plasma treatment to irreversibly seal PDMS to glass/silicon, enabling electroosmotic pumping in aqueous solutions .
- Validation via capillary electrophoresis systems to confirm channel integrity and functionality .
Q. What experimental methods are recommended for characterizing PDMS mechanical properties under large deformations?
- Simple Shear Tests : Use digital image correlation (DIC) for full-field, non-contact strain measurement to capture nonlinear stress-strain behavior .
- Hyperelastic Modeling : Fit experimental data to Mooney-Rivlin models using the Levenberg-Marquardt optimization method. For non-classical behavior, propose custom nonlinear models with additional parameters .
Q. How can PDMS surface properties be modified for biomedical applications, such as cell adhesion studies?
- Plasma Oxidation : Creates hydrophilic surfaces, but hydrophobicity recovers over time.
- Chemical Functionalization : Use silane coupling agents (e.g., (3-aminopropyl)triethoxysilane) or protein coatings (e.g., fibronectin) to promote cell adhesion .
- Nanoparticle Integration : Incorporate ZrO₂ nanoparticles to alter surface roughness and wettability while maintaining transparency .
Advanced Research Questions
Q. What strategies resolve contradictions in constitutive modeling of PDMS hyperelasticity across different strain regimes?
- Multi-Model Validation : Compare Mooney-Rivlin, Ogden, and Yeoh models against tensile/shear data. Use Akaike information criterion (AIC) to select the best fit .
- Strain-Rate Dependence : Conduct dynamic mechanical analysis (DMA) to assess viscoelastic effects, particularly in microfluidic applications involving pulsatile flows .
Q. How can PDMS nanocomposites be engineered for tunable optical properties in photonic devices?
- Refractive Index Tuning : Disperse high-refractive-index nanoparticles (e.g., ZrO₂, TiO₂) into PDMS. Optimize dispersion via sonication and surfactant stabilization to prevent aggregation .
- Validation : Measure refractive index using ellipsometry and validate optical clarity via UV-Vis spectroscopy (transparency >90% at 550 nm) .
Q. What experimental designs enable real-time monitoring of PDMS-based microenvironments for neural stem cell (NSC) mechanobiology?
- Dynamic Stiffness Platforms : Use UV-crosslinkable PDMS with adjustable stiffness (1–100 kPa) via photoinitiator concentration .
- 3D Culture Systems : Fabricate porous PDMS scaffolds via salt leaching, enabling NSC differentiation analysis via immunofluorescence (e.g., β-III tubulin for neurons) .
Q. How do interfacial phenomena in PDMS affect solvent transport in microfluidic systems, and how can they be quantified?
- Marangoni Effect Analysis : Track foam drainage dynamics in PDMS channels using fluorescent surfactants and high-speed imaging .
- Surface Shear Viscosity : Measure via interfacial rheometry to correlate with solvent diffusion rates in isopropanol/water mixtures .
Methodological Challenges and Solutions
Q. How can PDMS devices be integrated with non-elastomeric materials (e.g., metals, ceramics) for hybrid MEMS applications?
- Adhesion Promoters : Apply mercapto-silane primers to enhance PDMS-Parylene bonding .
- Thermal Annealing : Reduce interfacial stresses during PDMS-glass bonding by gradual cooling (rate: 2°C/min) .
Q. What advanced imaging techniques are suitable for resolving gas diffusion dynamics in PDMS membranes?
Q. How can dual-responsive PDMS networks (e.g., pH- and temperature-sensitive) be synthesized for adaptive actuators?
- Covalent Functionalization : Graft poly(N-isopropylacrylamide) for thermo-responsiveness and acrylic acid for pH sensitivity .
- Swelling Kinetics : Characterize via gravimetric analysis in buffer solutions (pH 4–10, 20–60°C) .
Data Interpretation and Validation
Q. How should researchers address discrepancies between experimental PDMS viscoelastic data and finite element simulations?
Q. What statistical frameworks are recommended for analyzing high-throughput PDMS-based drug screening data?
- Machine Learning Pipelines : Apply principal component analysis (PCA) to reduce dimensionality of microfluidic assay outputs (e.g., cell viability, metabolite profiles) .
- Error Propagation Models : Account for PDMS batch variability (e.g., curing time, base-to-curing agent ratio) using Bayesian hierarchical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
